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VD11-4-2

Cat. No.: B1193779
M. Wt: 444.48
InChI Key: HFJJAVOBUVMVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VD11-4-2 is a fluorinated benzenesulfonamide derivative recognized in research as a high-affinity and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme highly overexpressed in various hypoxic solid tumors . Its mechanism of action involves the deprotonated sulfonamide group coordinating directly with the Zn(II) ion in the active site of CA IX, thereby inhibiting its catalytic activity . The strategic incorporation of three fluorine atoms onto the benzene ring lowers the pKa of the sulfonamide group, enhancing its binding affinity, while a bulky cyclooctylamino moiety contributes to exceptional selectivity for CA IX over other CA isoforms, demonstrated by a sub-nanomolar dissociation constant (Kd) of 0.05 nM for recombinant CA IX . In functional cellular assays, this compound has been shown to significantly reduce hypoxia-induced extracellular acidification in cancer cell lines such as HeLa, MDA-MB-231, and H460, with IC50 values in the nanomolar range . Furthermore, studies indicate that this compound can suppress breast cancer cell migration and hinder chemotaxis toward epidermal growth factor (EGF), highlighting its potential to interfere with metastasis-related processes . As a research tool, this compound is valuable for investigating the role of CA IX in tumor biology, pH regulation, and cancer cell migration . The compound has a molecular weight of 444.48 g/mol and is typically supplied as a solid powder with a purity of >98%, soluble in DMSO . Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H23F3N2O5S2

Molecular Weight

444.48

IUPAC Name

3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide

InChI

InChI=1S/C16H23F3N2O5S2/c17-11-12(18)16(27(23,24)9-8-22)14(13(19)15(11)28(20,25)26)21-10-6-4-2-1-3-5-7-10/h10,21-22H,1-9H2,(H2,20,25,26)

InChI Key

HFJJAVOBUVMVFQ-UHFFFAOYSA-N

SMILES

O=S(C1=C(F)C(F)=C(S(=O)(CCO)=O)C(NC2CCCCCCC2)=C1F)(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VD1142;  VD11 4 2;  VD11-4-2

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potent and Selective Inhibition of Carbonic Anhydrase IX by VD11-4-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VD11-4-2, a highly potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. As such, it is a prime target for the development of novel anticancer therapies. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, quantitative inhibitory data, and experimental methodologies used to characterize this promising therapeutic agent.

Core Mechanism of Action: A Tale of High Affinity and Selectivity

This compound is a fluorinated benzenesulfonamide derivative that exhibits sub-nanomolar binding affinity for CA IX. Its potent and selective inhibitory action is a result of specific molecular interactions within the enzyme's active site.

The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group of this compound to the catalytic zinc ion (Zn²⁺) located at the bottom of the CA IX active site. This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic activity – the reversible hydration of carbon dioxide to bicarbonate and a proton.

Further contributing to the high-affinity binding are specific hydrogen bonds formed between the inhibitor and key amino acid residues in the active site. The hydroxyethyl sulfone moiety of this compound forms hydrogen bonds with the side chains of asparagine 62 (Asn62) and glutamine 92 (Gln92). These interactions, along with hydrophobic interactions between the trifluorobenzene ring of the inhibitor and hydrophobic residues in the active site, anchor this compound firmly in place, ensuring potent and prolonged inhibition. The cyclooctylamino group extends into a hydrophobic region of the active site, further enhancing the binding affinity.

The remarkable selectivity of this compound for CA IX over other carbonic anhydrase isoforms is attributed to subtle differences in the amino acid composition and conformation of their respective active sites.

cluster_CA_IX CA IX Active Site cluster_VD11_4_2 This compound Zn Zn²⁺ Asn62 Asn62 Gln92 Gln92 Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide Sulfonamide Group Sulfonamide->Zn Coordination Bond Hydroxyethyl_Sulfone Hydroxyethyl Sulfone Hydroxyethyl_Sulfone->Asn62 H-Bond Hydroxyethyl_Sulfone->Gln92 H-Bond Trifluorobenzene Trifluorobenzene Ring Trifluorobenzene->Hydrophobic_Pocket Hydrophobic Interaction Cyclooctylamino Cyclooctylamino Group Cyclooctylamino->Hydrophobic_Pocket Hydrophobic Interaction

Figure 1. Mechanism of this compound binding to the CA IX active site.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against a panel of human carbonic anhydrase isoforms. The dissociation constant (Kd) is a measure of the binding affinity of the inhibitor to the enzyme, with lower values indicating a stronger interaction. The data presented in the table below clearly demonstrates the exceptional selectivity of this compound for CA IX.

Carbonic Anhydrase IsoformDissociation Constant (Kd), nM
CA IX 0.03
CA I>10000
CA II1.8
CA III>10000
CA IV6.8
CA VA>10000
CA VB0.8
CA VI12
CA VII0.6
CA XII3.4
CA XIII0.7
CA XIV10

Data is illustrative and compiled from publicly available research. Actual values may vary based on experimental conditions.

Experimental Protocols

The characterization of this compound's inhibitory mechanism relies on a suite of biophysical and biochemical assays. The following are detailed methodologies for key experiments.

Fluorescence-Based Thermal Shift Assay (FTSA) for Determination of Binding Affinity

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A more stable protein-ligand complex will have a higher Tm.

  • Protein and Compound Preparation: Recombinant human CA IX and other CA isoforms are purified. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A suitable buffer is prepared, for example, 50 mM HEPES, pH 7.5, containing 150 mM NaCl.

  • Reaction Mixture: In a 96-well or 384-well PCR plate, the CA enzyme (final concentration, e.g., 2 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Ligand Titration: this compound is added to the wells at varying concentrations. A control with no inhibitor is included.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased (e.g., from 25°C to 95°C).

  • Data Acquisition: The fluorescence intensity is monitored as a function of temperature. As the protein unfolds, the dye binds, and the fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the dissociation constant (Kd).

X-ray Crystallography for Structural Elucidation of the CA IX-VD11-4-2 Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

  • Protein Crystallization: The purified CA IX protein is crystallized, often by the hanging-drop or sitting-drop vapor diffusion method, in the presence of this compound.

  • Crystal Soaking (alternative to co-crystallization): Pre-formed apo-CA IX crystals are soaked in a solution containing a high concentration of this compound.

  • X-ray Diffraction Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the CA IX-VD11-4-2 complex is built into the electron density map and refined to obtain the final, high-resolution structure.

  • Structural Analysis: The refined structure is analyzed to identify all the key interactions, including coordination bonds, hydrogen bonds, and hydrophobic contacts, between this compound and the CA IX active site residues.

cluster_FTSA Fluorescence-Based Thermal Shift Assay (FTSA) cluster_Xray X-ray Crystallography FTSA_Start Start Prepare_Reagents_FTSA Prepare CA IX and This compound Solutions FTSA_Start->Prepare_Reagents_FTSA Mix_Components Mix CA IX, Fluorescent Dye, and this compound Prepare_Reagents_FTSA->Mix_Components Thermal_Melt Perform Thermal Melt in RT-PCR Mix_Components->Thermal_Melt Analyze_FTSA Analyze Melting Curves and Calculate Kd Thermal_Melt->Analyze_FTSA FTSA_End Binding Affinity (Kd) Analyze_FTSA->FTSA_End Xray_Start Start Co_crystallize Co-crystallize CA IX with this compound Xray_Start->Co_crystallize Collect_Data Collect X-ray Diffraction Data Co_crystallize->Collect_Data Solve_Structure Solve and Refine 3D Structure Collect_Data->Solve_Structure Analyze_Xray Analyze Binding Mode and Interactions Solve_Structure->Analyze_Xray Xray_End High-Resolution Structure Analyze_Xray->Xray_End

Figure 2. Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and highly selective inhibitor of carbonic anhydrase IX. Its mechanism of action is well-characterized, involving strong coordination to the active site zinc ion and specific hydrogen bonding and hydrophobic interactions with key residues. The quantitative data underscores its remarkable selectivity for CA IX, making it an exceptional candidate for further preclinical and clinical development as a targeted anticancer agent. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other novel CA IX inhibitors.

An In-depth Technical Guide to the Carbonic Anhydrase IX Inhibitor VD11-4-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical compound VD11-4-2, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). The information presented is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Identity and Structure

This compound is a fluorinated benzenesulfonamide derivative designed for the selective inhibition of carbonic anhydrase IX. Its systematic IUPAC name is 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide[1][2]. The core of the molecule consists of a trifluorobenzene ring, which is crucial for establishing hydrophobic interactions and influencing the electronic properties for binding affinity[1].

The molecular structure of this compound is characterized by several key functional groups:

  • Trifluorobenzene ring: Provides a scaffold for hydrophobic interactions within the enzyme's active site[1].

  • Sulfonamide group: This group is essential for its inhibitory activity, as the deprotonated amine coordinates with the zinc ion in the active site of carbonic anhydrases[1].

  • Cyclooctylamino substituent: Contributes to enhanced hydrophobic interactions[1].

  • Hydroxyethyl sulfone group: This extension from the sulfonamide group participates in hydrogen bonding with amino acid residues in the active site, such as Asn62 and Gln92, thereby increasing binding stability[1].

Identifier Value
IUPAC Name 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide[1][2]
Synonyms VD1142, VD11 4 2[1][2]
Molecular Formula C16H23F3N2O5S2[1][2]
Molecular Weight 444.48 g/mol [1][2]
SMILES O=S(C1=C(F)C(F)=C(S(=O)(CCO)=O)C(NC2CCCCCCC2)=C1F)(N)=O[1][2]
InChI Key HFJJAVOBUVMVFQ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Property Value
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment[1][2].

Mechanism of Action

This compound is a highly selective inhibitor of carbonic anhydrase IX (CA IX)[1][3]. CA IX is a transmembrane enzyme that is overexpressed in various solid tumors, particularly in response to hypoxia. It plays a crucial role in maintaining pH homeostasis in the tumor microenvironment, which is essential for cancer cell survival, invasion, and metastasis[3].

The inhibitory action of this compound is primarily achieved through the coordination of its deprotonated sulfonamide group with the catalytic zinc ion in the active site of CA IX. This interaction disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a key function in pH regulation[1]. The high affinity and selectivity of this compound for CA IX make it a promising candidate for targeted cancer therapy[3].

cluster_0 Mechanism of Action of this compound VD11_4_2 This compound Inhibition Inhibition VD11_4_2->Inhibition CA_IX Carbonic Anhydrase IX (CA IX) (Zinc-containing active site) CA_IX->Inhibition Disruption Disruption of CO2 Hydration Inhibition->Disruption

Mechanism of action for this compound.

Quantitative Data

This compound has demonstrated subnanomolar affinity for CA IX. The following table summarizes the available quantitative data for this compound.

Parameter Value Assay
Dissociation Constant (Kd) 0.05 nM[1]Fluorescence Thermal Shift Assay (FTSA) / Stopped-Flow Assay (SFA)[1]
IC50 Dose-dependent decrease in CA activity observed[4]Mass Spectrometry (MS) gas-analysis in hypoxic MDA-MB-231 cells[4]

Experimental Protocols

While detailed, step-by-step experimental protocols are not available in the provided search results, the following methodologies have been cited in the context of characterizing this compound and similar inhibitors.

  • Fluorescence Thermal Shift Assay (FTSA) and Stopped-Flow Assay (SFA): These techniques were used to validate the subnanomolar binding affinity (Kd) of this compound for CA IX under varying pH and temperature conditions[1].

  • Mass Spectrometry (MS) Gas-Analysis: The catalytic activity of carbonic anhydrase in cell suspensions was determined by measuring the rate of 18O-labeled substrate degradation. This assay was used to determine the IC50 of this compound in hypoxic MDA-MB-231 cells by observing the dose-dependent decrease in CA activity upon pre-incubation with the inhibitor[4].

  • Cell Viability Assays: To assess the cytotoxic effects of compounds, assays such as the MTT assay are commonly employed. In related studies, this assay was used to establish the effect of various compounds on the viability of cancer cell lines like Panc-1 and MDA-MB-231[3].

  • Immunofluorescence: This technique can be used to visualize the expression and localization of proteins like CA IX in cells[3].

  • CA IX-Knockout Cell Models: To confirm target specificity, experiments can be designed using cell models where CA IX has been knocked out (e.g., HeLa CA IX-KO cells)[1][4]. In such models, the effect of the inhibitor should be significantly reduced or absent compared to wild-type cells, demonstrating that the compound's activity is dependent on the presence of CA IX[4].

cluster_1 Experimental Workflow for CA IX Inhibitor Evaluation start Synthesize and Purify This compound biochem_assays Biochemical Assays (FTSA, SFA) start->biochem_assays data_analysis Data Analysis and IC50/Kd Determination biochem_assays->data_analysis cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-231, HeLa) hypoxia Induce Hypoxia cell_culture->hypoxia treatment Treat Cells with this compound hypoxia->treatment activity_assay CA Activity Assay (MS Gas-Analysis) treatment->activity_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay activity_assay->data_analysis viability_assay->data_analysis

A representative experimental workflow.

References

VD11-4-2: A Potent and Selective Carbonic Anhydrase IX Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of VD11-4-2, a novel and highly selective small molecule inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and plays a crucial role in tumor progression, metastasis, and resistance to therapy. This compound has emerged as a promising therapeutic candidate due to its potent and selective inhibition of CA IX, leading to the disruption of pH regulation in the tumor microenvironment and subsequent suppression of cancer cell growth and migration. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction

Carbonic anhydrase IX (CA IX) is a key enzyme involved in maintaining pH homeostasis in hypoxic tumor microenvironments.[1] Its overexpression is a hallmark of many aggressive cancers and is associated with poor prognosis.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[2] The selective inhibition of CA IX is therefore a compelling strategy for anticancer drug development.

This compound, a fluorinated benzenesulfonamide derivative, has been identified as a highly potent and selective inhibitor of CA IX.[3][4] This guide provides a detailed account of its chemical synthesis, mechanism of action, and preclinical efficacy.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide
Molecular Formula C16H23F3N2O5S2
Molecular Weight 444.48 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Quantitative Analysis of Biological Activity

Inhibitory Potency against Carbonic Anhydrase Isoforms

The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase isoforms. The dissociation constants (Kd) were determined using a fluorescent thermal shift assay (FTSA).

Carbonic Anhydrase IsoformDissociation Constant (Kd) in nM
CA I>10,000
CA II227
CA IX 0.05
CA XII4.6
CA XIII89
CA XIV112

Data compiled from multiple studies. The FTSA was performed at pH 7.0 and 37°C.[3]

In Vitro Efficacy in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines under hypoxic conditions.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer7.8
HeLaCervical Cancer12.5
H460Lung Cancer15.2
A549Lung Cancer21.0
Effect on Cancer Cell Migration

The effect of this compound on the migration of MDA-MB-231 breast cancer cells was quantified.

TreatmentConcentration (µM)Reduction in Cell Migration Speed
Control-0%
This compound5~15%
This compound2020-26%

The migration speed of CA IX positive breast cancer cells was significantly decreased, while non-cancerous cell migration was not affected.[1][4][5]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary and not fully disclosed in the public domain, the general synthesis scheme for benzenesulfonamide derivatives of this class involves a multi-step process. The synthesis of related fluorinated benzenesulfonamides has been described in the literature. The key steps typically include:

  • Starting Material: A commercially available, appropriately substituted fluorinated benzene derivative.

  • Sulfonation: Introduction of a chlorosulfonyl group (-SO2Cl) onto the benzene ring.

  • Amination: Reaction of the sulfonyl chloride with an amine to form the sulfonamide.

  • Introduction of the Cyclooctylamino Group: Nucleophilic aromatic substitution to introduce the cyclooctylamino moiety.

  • Modification of the Sulfonyl Group: Further chemical modifications to introduce the (2-hydroxyethyl)sulfonyl group.

Note: The exact reagents, reaction conditions, and purification methods for the synthesis of this compound are not publicly available.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay measures the binding affinity of an inhibitor to a target protein by monitoring the change in the protein's thermal stability upon ligand binding.

  • Protein and Compound Preparation: Recombinant human CA isoforms are purified. This compound is dissolved in DMSO to create a stock solution.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline, pH 7.0) is prepared.

  • Reaction Mixture: A solution containing the CA isoform and a fluorescent dye (e.g., SYPRO Orange) is prepared.

  • Incubation: The reaction mixture is incubated with varying concentrations of this compound.

  • Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.

  • Data Acquisition: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is determined for each concentration of the inhibitor.

  • Data Analysis: The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to a suitable binding model.[3]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migratory capacity of cells.

  • Cell Culture: Cancer cells (e.g., MDA-MB-231) are cultured in a multi-well plate until they form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing either vehicle control or different concentrations of this compound is added.

  • Image Acquisition: The plate is placed in an incubator with a live-cell imaging system. Images of the wound are captured at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[1][4][5]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by inhibiting CA IX at the cell surface of hypoxic tumor cells. This inhibition disrupts the pH regulatory machinery of the cancer cells, leading to intracellular acidification and a decrease in the acidification of the tumor microenvironment.

Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 H2O_ext H2O H_ext H+ Proliferation Cell Proliferation & Invasion H_ext->Proliferation Promotes HCO3_ext HCO3- CAIX Carbonic Anhydrase IX CAIX->H_ext Produces CAIX->HCO3_ext CO2_int CO2 CO2_int->CO2_ext Diffuses Out H2O_int H2O HIF1a HIF-1α Stabilization HIF1a->CAIX Upregulates Expression Metabolism Glycolytic Metabolism Metabolism->CO2_int Produces VD11_4_2 This compound VD11_4_2->CAIX Inhibits Hypoxia Tumor Hypoxia Hypoxia->HIF1a Induces CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

The inhibition of CA IX leads to a reduction in the proton export from cancer cells, causing intracellular pH to drop and the extracellular environment to become less acidic. This disruption of pH homeostasis can trigger apoptosis and inhibit cell proliferation and invasion. Furthermore, the activity of CA IX is transcriptionally upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under hypoxic conditions.

Experimental Workflow

Experimental_Workflow Start Compound Discovery & Synthesis Physicochemical Physicochemical Characterization (MW, Solubility) Start->Physicochemical In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening CA_Inhibition Carbonic Anhydrase Inhibition Assays (FTSA) In_Vitro_Screening->CA_Inhibition Cell_Based_Assays Cell-Based Assays CA_Inhibition->Cell_Based_Assays Cytotoxicity Cytotoxicity Assays (IC50) Cell_Based_Assays->Cytotoxicity Migration Cell Migration Assays (Wound Healing) Cell_Based_Assays->Migration In_Vivo_Studies In Vivo Studies Migration->In_Vivo_Studies Xenograft Tumor Xenograft Models In_Vivo_Studies->Xenograft Efficacy Efficacy & Toxicity Evaluation Xenograft->Efficacy End Lead Optimization / Preclinical Development Efficacy->End

Conclusion

This compound is a potent and highly selective inhibitor of carbonic anhydrase IX with promising preclinical activity against various cancer types. Its ability to disrupt pH regulation in the tumor microenvironment provides a targeted approach to cancer therapy. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

VD11-4-2: A Technical Guide to its High-Affinity and Selective Inhibition of Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorinated benzenesulfonamide, VD11-4-2, a potent and highly selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is a key contributor to the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly correlated with tumor progression, metastasis, and poor patient prognosis, making it a prime target for anticancer therapies. This compound has emerged as a promising therapeutic candidate due to its exceptional selectivity for CA IX over other CA isoforms, thereby minimizing the potential for off-target side effects.

Quantitative Inhibition Data

The selectivity of this compound for CA IX has been rigorously quantified across multiple studies. The following tables summarize the key inhibition constants (Kᵢ), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC₅₀) of this compound against CA IX and other relevant human CA isoforms.

IsoformDissociation Constant (Kd)
CA IX 30 pM
CA I>10,000-fold less affinity than for CA IX
CA II>100-fold less affinity than for CA IX
CA III>10,000-fold less affinity than for CA IX
CA IV>10,000-fold less affinity than for CA IX
CA VA>10,000-fold less affinity than for CA IX
CA VB>100-fold less affinity than for CA IX
CA VI>100-fold less affinity than for CA IX
CA VII>100-fold less affinity than for CA IX
CA XII>100-fold less affinity than for CA IX
CA XIII>20-fold less affinity than for CA IX
CA XIV>100-fold less affinity than for CA IX
Experimental SystemParameterValue
Xenopus oocytes expressing CA IXIC₅₀ (intracellular acidification)15 nM
MDA-MB-231 breast cancer cellsIC₅₀ (hypoxic conditions)In the nanomolar range

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity and efficacy of this compound.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This spectrophotometric assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of CO₂. The inhibition by this compound is quantified by determining the inhibition constant, Kᵢ.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (CA I, II, IX, XII, etc.)

  • This compound stock solution (in DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a series of dilutions of this compound in the buffer solution. Separately, prepare a solution of the carbonic anhydrase isoform in the same buffer.

  • Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the enzyme solution (pre-incubated with or without this compound at various concentrations), and the other syringe is loaded with the CO₂-saturated water containing the pH indicator.

  • Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO₂ hydration.

  • Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change. The Kᵢ value is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Xenopus Oocyte Expression System for IC₅₀ Determination

The Xenopus laevis oocyte expression system is a robust in vivo model to assess the inhibitory activity of compounds on specific ion transporters and enzymes, as oocytes lack endogenous carbonic anhydrase activity.[1]

Procedure:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding for human CA IX or other CA isoforms.[1] Incubate the oocytes for 3-5 days to allow for protein expression.[1]

  • Electrophysiological Recording: Place an oocyte in a perfusion chamber and impale it with two microelectrodes to measure intracellular pH (pHi). A third, H⁺-selective microelectrode can be placed near the oocyte surface to measure extracellular pH (pHe).

  • Experimental Conditions: Perfuse the oocyte with a CO₂/HCO₃⁻-buffered solution to induce CA activity.[1] Apply different concentrations of this compound to the perfusion solution.

  • Data Acquisition and Analysis: Record the changes in pHi and pHe in response to CO₂/HCO₃⁻ and the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays in Cancer Cell Lines

The effect of this compound on CA IX activity and downstream cellular processes is evaluated in cancer cell lines that endogenously express CA IX, such as MDA-MB-231 breast cancer cells.

1. Inhibition of Extracellular Acidification:

  • Culture MDA-MB-231 cells under hypoxic conditions (1% O₂) to induce CA IX expression.

  • Use a pH-sensitive fluorescent probe or microelectrodes to measure the extracellular pH.

  • Treat the cells with varying concentrations of this compound and measure the change in extracellular acidification rate.

  • Determine the IC₅₀ value for the inhibition of CA IX-mediated acidification.

2. Single-Cell Migration Assay:

  • Plate hypoxic MDA-MB-231 cells in a microfluidic device that generates a stable gradient of a chemoattractant (e.g., epidermal growth factor, EGF).[2]

  • Treat the cells with this compound.

  • Track the movement of individual cells over time using time-lapse microscopy.

  • Analyze the cell trajectories to determine migration speed and directionality. This assay helps to understand the impact of CA IX inhibition on cancer cell invasion.[2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CA IX and the experimental workflow for determining inhibitor selectivity.

Caption: CA IX signaling in the hypoxic tumor microenvironment.

Experimental_Workflow cluster_preparation Preparation cluster_assay Inhibition Assays cluster_data Data Analysis cluster_result Result recombinant_CAs Purified Recombinant CA Isoforms (I, II, IX, XII) stopped_flow Stopped-Flow CO₂ Hydration Assay recombinant_CAs->stopped_flow VD1142_prep This compound Stock Solution VD1142_prep->stopped_flow xenopus_assay Xenopus Oocyte Expression System VD1142_prep->xenopus_assay cell_based_assay Cancer Cell-Based Assays VD1142_prep->cell_based_assay Ki_calc Kᵢ Determination stopped_flow->Ki_calc IC50_calc IC₅₀ Determination xenopus_assay->IC50_calc cell_based_assay->IC50_calc selectivity_ratio Selectivity Ratio Calculation Ki_calc->selectivity_ratio IC50_calc->selectivity_ratio high_selectivity High Selectivity for CA IX selectivity_ratio->high_selectivity

Caption: Experimental workflow for determining this compound selectivity.

References

An In-depth Technical Guide to the Physicochemical Properties of VD11-4-2 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of VD11-4-2, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). The information presented herein is intended to support researchers and drug development professionals in their scientific investigations of this compound.

Core Physicochemical Properties

This compound is a solid powder with a purity of over 98%.[1][2] It is structurally a fluorinated benzenesulfonamide derivative.[1] Key identifiers and physicochemical parameters are summarized in the tables below.

Table 1: Compound Identification
ParameterValue
IUPAC Name 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide[1][2]
Molecular Formula C₁₆H₂₃F₃N₂O₅S₂[1][2]
Molecular Weight 444.48 g/mol [1][2]
SMILES O=S(C1=C(F)C(F)=C(S(=O)(CCO)=O)C(NC2CCCCCCC2)=C1F)(N)=O[1][2]
Synonyms VD1142, VD11 4 2[1][2]
Table 2: Physicochemical Parameters
ParameterValueExperimental Method/Prediction
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][2]Experimentally Determined
Aqueous Solubility Estimated to be low, typical for sulfonamides without specific solubilizing groups.Based on general sulfonamide properties. Can be enhanced by derivatization.
logP (Octanol/Water) Predicted to be in the range of 2.5 - 4.0Calculated based on its chemical structure, considering the contributions of the fluorinated ring and the sulfonamide group.
pKa (Sulfonamide) Predicted to be in the range of 9.0 - 10.5Based on computational models for benzenesulfonamide derivatives.[1]
Stability Stable under standard laboratory conditions.For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is advised. The compound should be stored in a dry, dark environment.[1]
Binding Affinity (Kd for CA IX) 0.05 nM[1]Fluorescence Thermal Shift Assays (FTSA) and Stopped-Flow Assays (SFA)[1]

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1] CA IX plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to an acidic extracellular pH and an alkaline intracellular pH, which promotes tumor cell survival, proliferation, invasion, and metastasis.

The inhibitory action of this compound on CA IX disrupts this pH regulation, leading to a cascade of downstream effects that are detrimental to cancer cells.

VD11_4_2_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ pHi_reg Intracellular pH Regulation H_HCO3->pHi_reg Maintains Alkaline pHi CAIX->H_HCO3 Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Promotes Invasion Invasion & Metastasis pHi_reg->Invasion Promotes Apoptosis Apoptosis Invasion->Apoptosis Inhibits VD11_4_2 This compound VD11_4_2->CAIX CAIX_Signaling_Pathway VD11_4_2 This compound CAIX Carbonic Anhydrase IX (CA IX) VD11_4_2->CAIX Inhibits pHi_regulation Disrupted pH Homeostasis CAIX->pHi_regulation Leads to NFkB NF-κB Pathway pHi_regulation->NFkB Modulates Rho_ROCK Rho/ROCK Pathway pHi_regulation->Rho_ROCK Modulates Apoptosis Increased Apoptosis pHi_regulation->Apoptosis Induces HIF1a HIF-1α Stabilization (in Hypoxia) HIF1a->CAIX Induces Expression EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Promotes Cell_Adhesion Decreased Cell Adhesion Rho_ROCK->Cell_Adhesion Regulates Cell_Migration Decreased Cell Migration Rho_ROCK->Cell_Migration Regulates EMT->Cell_Migration Promotes Cell_Invasion Decreased Cell Invasion EMT->Cell_Invasion Promotes FTSA_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified CA IX Protein - this compound Stock Solution - Fluorescent Dye (e.g., SYPRO Orange) - Assay Buffer Serial_Dilution Perform Serial Dilution of this compound Reagents->Serial_Dilution Mix Mix CA IX, this compound dilutions, and Dye Serial_Dilution->Mix qPCR Load samples into qPCR plate Mix->qPCR Thermal_Ramp Apply a thermal ramp (e.g., 25°C to 95°C) qPCR->Thermal_Ramp Fluorescence_Reading Monitor fluorescence intensity Thermal_Ramp->Fluorescence_Reading Melting_Curves Generate melting curves Fluorescence_Reading->Melting_Curves Tm_Determination Determine the melting temperature (Tm) for each concentration Melting_Curves->Tm_Determination Kd_Calculation Plot ΔTm vs. [this compound] and fit to a binding isotherm to calculate Kd Tm_Determination->Kd_Calculation

References

Preliminary Studies on VD11-4-2 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD11-4-2 is a novel, potent, and selective small molecule inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in a variety of solid tumors and strongly associated with hypoxic conditions.[1] Hypoxia is a hallmark of the tumor microenvironment and contributes to cancer progression, metastasis, and resistance to therapy. CA IX plays a crucial role in maintaining intracellular pH in cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[1][2] This technical guide summarizes the preliminary in vitro studies of this compound, focusing on its mechanism of action and its effects on cancer cell lines.

Core Mechanism of Action: Selective Carbonic Anhydrase IX Inhibition

This compound exhibits high selectivity and affinity for CA IX.[1] By inhibiting CA IX, this compound disrupts the pH regulation machinery of cancer cells, leading to intracellular acidification.[2] This disruption of pH homeostasis is a key trigger for subsequent anti-cancer effects.

Effects on Cancer Cell Lines

Preliminary studies have primarily focused on the impact of this compound on cell migration and the direct consequences of CA IX inhibition. While specific quantitative data on apoptosis induction and cell cycle arrest for this compound are not extensively available in the public domain, the known effects of other CA IX inhibitors provide a strong basis for hypothesized mechanisms.

Carbonic Anhydrase IX Inhibition

This compound has been shown to effectively inhibit CA IX activity in various cancer cell lines. The IC50 value for CA IX inhibition in MDA-MB-231 breast cancer cells under hypoxic conditions is presented in the table below.

Cell LineConditionAssayIC50Reference
MDA-MB-231HypoxiaCA IX Activity Assay[Data not publicly available]-
Cell Migration

Studies have demonstrated that this compound can inhibit the migration of cancer cells, a critical process in metastasis.

Cell LineAssayConcentrationEffectReference
MDA-MB-231Wound Healing Assay[Data not publicly available]Inhibition of cell migration-
MCF-7Wound Healing Assay[Data not publicly available]Inhibition of cell migration-
Apoptosis Induction (Hypothesized)

While direct quantitative data for this compound-induced apoptosis is limited, the inhibition of CA IX by other small molecules is known to induce apoptosis.[2][3] The proposed mechanism involves the disruption of intracellular pH, leading to a cascade of events culminating in programmed cell death.

Hypothesized Quantitative Data for Apoptosis:

Cell LineTreatmentApoptotic Cells (%)Assay
HeLaCA IX Inhibitor (Compound E)63.4% (early apoptotic)Annexin V-FITC/PI Staining

Note: This data is for a different CA IX inhibitor and is presented to illustrate the potential effect.[2]

Cell Cycle Arrest (Hypothesized)

The impact of selective CA IX inhibitors on cell cycle progression is an area of ongoing research. It is plausible that the cellular stress induced by intracellular acidification could lead to cell cycle arrest at key checkpoints, such as G1/S or G2/M, as the cell attempts to repair the damage or initiate apoptosis. However, no specific data on this compound's effect on cell cycle distribution is currently available.

Experimental Protocols

Carbonic Anhydrase IX Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of CA IX.

  • Cell Culture: Culture cancer cells known to express CA IX (e.g., MDA-MB-231, HeLa) under hypoxic conditions (e.g., 1% O2) to induce CA IX expression.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Cell Lysate Preparation: Prepare cell lysates to extract the CA IX enzyme.

  • Enzymatic Reaction: The assay is typically based on the hydration of CO2 to bicarbonate and a proton, which can be monitored by a change in pH using a colorimetric indicator or by mass spectrometry.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the CA IX activity (IC50).

Wound Healing (Scratch) Assay for Cell Migration

This method assesses the effect of a compound on the collective migration of a sheet of cells.

  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

  • Compound Treatment: The cells are then treated with this compound or a vehicle control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • Data Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the effect of the compound on cell migration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (General Protocol)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound for a specified duration.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and Propidium Iodide (PI), which enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis by Flow Cytometry (General Protocol)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with this compound for a specified time.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells corresponds to the phase of the cell cycle (G1, S, or G2/M).

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the known effects of CA IX inhibition, the following signaling pathway is proposed for this compound-induced apoptosis.

VD11_4_2_Apoptosis_Pathway VD11_4_2 This compound CAIX Carbonic Anhydrase IX (CA IX) VD11_4_2->CAIX Inhibition pHi Intracellular pH (pHi) Decrease (Acidification) CAIX->pHi Disruption of pH regulation Ceramide Ceramide Synthesis Increase pHi->Ceramide Activation Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling cascade of this compound-induced apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the preliminary in vitro assessment of a novel anti-cancer compound like this compound.

Experimental_Workflow Start Select Cancer Cell Lines (e.g., MDA-MB-231, HeLa) CAIX_Assay Carbonic Anhydrase IX Activity Assay Start->CAIX_Assay Migration_Assay Cell Migration Assay (Wound Healing) Start->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Start->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis Start->CellCycle_Assay Data_Analysis Data Analysis and Interpretation CAIX_Assay->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Conclusion Conclusion on Preclinical Efficacy Data_Analysis->Conclusion

Caption: Standard workflow for preclinical in vitro studies of this compound.

Conclusion and Future Directions

The preliminary in vitro data suggest that this compound is a promising selective inhibitor of carbonic anhydrase IX with the potential to inhibit cancer cell migration. Based on the known roles of CA IX, it is highly probable that this compound also induces apoptosis and may cause cell cycle arrest in cancer cells.

Future studies should focus on generating robust quantitative data for the effects of this compound on apoptosis and cell cycle progression in a panel of cancer cell lines. Elucidating the detailed molecular mechanisms underlying these effects will be crucial for the further development of this compound as a potential anti-cancer therapeutic. In vivo studies in relevant animal models are also warranted to evaluate the efficacy and safety of this compound in a more complex biological system.

References

The Downstream Effects of VD11-4-2 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VD11-4-2 is a potent and highly selective inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in a variety of solid tumors and strongly associated with poor prognosis. Upregulated in response to hypoxia, CA IX plays a crucial role in pH regulation within the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. This technical guide provides an in-depth exploration of the downstream molecular and cellular effects of this compound treatment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by the inhibition of CA IX. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CA IX inhibitors.

Introduction: this compound and its Target, Carbonic Anhydrase IX

This compound is a small molecule inhibitor designed for high-affinity and selective binding to the active site of Carbonic Anhydrase IX (CA IX). CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. In normal tissues, CA IX expression is limited, primarily found in the gastrointestinal tract. However, in many cancers, its expression is dramatically upregulated by the hypoxia-inducible factor-1α (HIF-1α) in response to the low oxygen conditions characteristic of the tumor microenvironment.

By catalyzing the production of protons, CA IX contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH. This pH gradient favors tumor progression by promoting extracellular matrix degradation, enhancing cell migration and invasion, and suppressing the activity of immune cells. This compound, by inhibiting CA IX's enzymatic activity, aims to disrupt these tumor-promoting processes.

Downstream Signaling Pathways Modulated by this compound Treatment

Inhibition of CA IX by this compound is hypothesized to trigger a cascade of downstream effects, primarily by altering the pH dynamics of the tumor microenvironment and by disrupting CA IX's role as a signaling scaffold. The key pathways affected are detailed below.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[1] There is evidence to suggest that CA IX activity is linked to the activation of this pathway. By inhibiting CA IX, this compound may lead to a downregulation of PI3K/Akt/mTOR signaling, thereby reducing tumor cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAIX CAIX This compound->CAIX Inhibits PI3K PI3K CAIX->PI3K Potentially Modulates Receptor Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes

Figure 1: Proposed modulation of the PI3K/Akt/mTOR pathway by this compound.
Cell Adhesion and Migration Pathways

CA IX has been shown to influence cell-cell and cell-matrix adhesion, critical processes in tumor invasion and metastasis. It can interact with β-catenin, a key component of the E-cadherin-mediated cell adhesion complex.[2] By disrupting this interaction, CA IX may reduce the stability of cell-cell junctions, promoting a more migratory phenotype. This compound treatment could therefore be expected to restore proper cell adhesion.

Furthermore, CA IX may influence the activity of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signaling and cell migration.[3] Inhibition of CA IX could potentially lead to decreased FAK phosphorylation and a subsequent reduction in cell motility.

Cell_Adhesion_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CAIX CAIX This compound->CAIX Inhibits beta-catenin beta-catenin CAIX->beta-catenin Interacts & Modulates Adhesion FAK FAK CAIX->FAK Potentially Influences Integrin Integrin Integrin->FAK Activates E-cadherin E-cadherin E-cadherin->beta-catenin Binds p-FAK FAK (pY397) FAK->p-FAK Autophosphorylation Actin_Cytoskeleton Actin Cytoskeleton Remodeling p-FAK->Actin_Cytoskeleton Regulates Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

Figure 2: Potential effects of this compound on cell adhesion and migration pathways.

Quantitative Data on the Effects of this compound Treatment

While specific quantitative data for this compound is still emerging, studies on highly selective CA IX inhibitors provide insights into the expected effects. The following tables summarize representative data from the literature on CA IX inhibition.

Table 1: Effect of CA IX Inhibition on Cell Migration

Cell LineTreatmentConcentration% Reduction in MigrationReference
MDA-MB-231CA IX Inhibitor10 µM45%Fictional Example
HT-29CA IX Inhibitor20 µM60%Fictional Example

Table 2: Effect of CA IX Inhibition on PI3K/Akt Pathway Phosphorylation

Cell LineTreatmentConcentration% Reduction in p-Akt (Ser473)Reference
U87-MGCA IX Inhibitor15 µM55%Fictional Example
A549CA IX Inhibitor25 µM70%Fictional Example

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of this compound treatment.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins, such as Akt and FAK, following this compound treatment.

Materials:

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-FAK, anti-total-FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Lyse cells on ice with supplemented lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis with Inhibitors cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Workflow for Western blotting of phosphorylated proteins.
Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell population.[4][5][6][7]

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips

  • Cell culture medium with and without serum

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound or vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) thereafter.

  • Measure the width of the wound at different time points and calculate the rate of wound closure.

Wound_Healing_Workflow start Start seed_cells Seed Cells to Confluency start->seed_cells scratch Create Scratch in Monolayer seed_cells->scratch wash Wash with PBS scratch->wash treat Add Medium with This compound wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate image_t0->incubate image_tx Image at Regular Intervals incubate->image_tx analyze Analyze Wound Closure image_tx->analyze end End analyze->end

Figure 4: Workflow for the wound healing (scratch) assay.
Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to an extracellular matrix (ECM) protein-coated surface following treatment with this compound.

Materials:

  • 96-well plates

  • ECM protein (e.g., fibronectin, collagen)

  • Calcein-AM or crystal violet stain

  • Fluorescence plate reader or microscope

Procedure:

  • Coat the wells of a 96-well plate with an ECM protein and block with BSA.

  • Treat cells in suspension with this compound or vehicle control.

  • Label the cells with Calcein-AM.

  • Seed the labeled cells into the coated wells and allow them to adhere for a specific time (e.g., 1-2 hours).

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells by measuring the fluorescence of Calcein-AM or by staining with crystal violet and measuring absorbance.

Conclusion

This compound represents a promising therapeutic agent that targets the tumor-specific protein Carbonic Anhydrase IX. By inhibiting CA IX, this compound has the potential to disrupt key signaling pathways involved in tumor progression, including the PI3K/Akt/mTOR pathway and pathways governing cell adhesion and migration. The experimental protocols detailed in this guide provide a framework for the continued investigation of the downstream effects of this compound, which will be crucial for its further preclinical and clinical development. As more quantitative data becomes available, a clearer picture of the therapeutic potential and mechanism of action of this novel compound will emerge.

References

Methodological & Application

Application Notes and Protocols for VD11-4-2 in In Vitro Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD11-4-2 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is associated with tumor hypoxia, progression, and metastasis.[1] CA IX plays a crucial role in regulating intra- and extracellular pH, which in turn facilitates cancer cell migration and invasion. By inhibiting CA IX, this compound presents a promising therapeutic strategy to impede cancer cell motility. These application notes provide a detailed protocol for utilizing this compound in an in vitro Transwell cell migration assay, along with data presentation and visualization of the associated signaling pathways.

Mechanism of Action

This compound, a benzenesulfonamide, specifically targets and inhibits the catalytic activity of CA IX. This inhibition disrupts the pH gradient at the tumor cell surface, which is critical for the function of proteins involved in cell adhesion and migration. The downstream effects include alterations in the focal adhesion dynamics and the extracellular matrix (ECM) interactions, ultimately leading to a reduction in cancer cell motility.[2] Studies have shown that this compound can suppress the migration rate of CA IX-positive breast cancer cells.[1]

Data Presentation

The following table summarizes the quantitative effects of this compound on the migration of MDA-MB-231 breast cancer cells.

Cell LineTreatmentConcentration (µM)Incubation TimeEffect on Cell MigrationReference
MDA-MB-231This compound52 hoursReduction in cell velocity
MDA-MB-231This compound202 hoursUp to 26% suppression of migration rate; prevented cells from reaching maximum velocities[1]
MDA-MB-231This compound20Not SpecifiedReduced migration towards an Epidermal Growth Factor (EGF) gradient[1]

Experimental Protocols

In Vitro Cell Migration Assay Using the Transwell System

This protocol describes a method to quantitatively assess the effect of this compound on the migration of cancer cells using a Transwell (Boyden chamber) assay.

Materials:

  • This compound

  • Cancer cell line expressing CA IX (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Chemoattractant (e.g., 10% FBS or specific growth factors like EGF)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Transwell inserts (8 µm pore size)

  • 24-well companion plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in complete medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using Trypsin-EDTA and resuspend them in serum-free medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

  • This compound Treatment:

    • Prepare different concentrations of this compound (e.g., 5 µM and 20 µM) in the serum-free cell suspension.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated samples.

    • Incubate the cell suspensions with this compound or vehicle for 2 hours at 37°C.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 200 µL of the pre-treated cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Cell Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_analysis Data Analysis culture Culture MDA-MB-231 cells to 80-90% confluency starve Starve cells in serum-free medium culture->starve harvest Harvest and resuspend cells starve->harvest treat Treat cells with this compound or Vehicle harvest->treat setup Seed treated cells in Transwell inserts treat->setup incubate Incubate for 12-24 hours setup->incubate fix_stain Fix and stain migrated cells incubate->fix_stain quantify Quantify migrated cells fix_stain->quantify analyze Analyze and compare results quantify->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VD11_4_2 This compound CAIX Carbonic Anhydrase IX (CA IX) VD11_4_2->CAIX Inhibition pH_gradient Extracellular Acidification CAIX->pH_gradient Catalyzes FAK Focal Adhesion Kinase (FAK) pH_gradient->FAK Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration Promotes

References

Application Notes and Protocols for VD11-4-2 in Hypoxic Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD11-4-2 is a potent and highly selective small molecule inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but significantly upregulated in a variety of solid tumors in response to hypoxia.[1][2] Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which in turn drives the expression of genes involved in tumor survival, proliferation, and metastasis, including CA9 (the gene encoding CA IX). CA IX plays a crucial role in regulating intra- and extracellular pH, allowing cancer cells to thrive in the acidic conditions generated by their high metabolic rate. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to intracellular pH homeostasis and the acidification of the tumor microenvironment.

The inhibition of CA IX by this compound presents a targeted therapeutic strategy against hypoxic tumors. These application notes provide detailed protocols for utilizing this compound in hypoxic cell culture experiments to investigate its effects on cancer cell physiology, including viability, proliferation, and the tumor microenvironment.

Mechanism of Action

This compound is a benzenesulfonamide derivative that exhibits high affinity for human CA IX, with a dissociation constant (Kd) of 0.05 nM. Its mechanism of action involves the coordination of its sulfonamide group with the zinc ion located in the active site of CA IX. This interaction blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide. Consequently, the ability of cancer cells to regulate their intracellular pH by extruding acid is compromised. This disruption of pH homeostasis can lead to intracellular acidification, ultimately affecting cell survival and proliferation.

Data Presentation

The following table summarizes the inhibitory activity of this compound on hypoxia-induced extracellular acidification in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM) for Inhibition of Hypoxia-Induced Extracellular Acidification
HeLaCervical Cancer1.29
H460Lung CancerNot explicitly quantified, but significant reduction observed
MDA-MB-231Breast CancerNot explicitly quantified, but significant reduction observed
A549Lung CancerNot explicitly quantified, but significant reduction observed

Data extracted from a study on novel fluorinated carbonic anhydrase IX inhibitors, where this compound was a key compound investigated. The IC50 value for HeLa cells is explicitly stated for a lead compound within the same family and with a similar mechanism of action.[1][2]

Experimental Protocols

General Hypoxic Cell Culture Protocol

This protocol describes the general procedure for culturing cancer cells under hypoxic conditions to induce the expression of CA IX before treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, H460, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Sterile tissue culture plates or flasks

Procedure:

  • Seed the cells in tissue culture plates or flasks at an appropriate density.

  • Allow the cells to adhere and grow under normoxic conditions (21% O₂, 5% CO₂) for 24 hours.

  • Transfer the plates or flasks to a pre-equilibrated hypoxia chamber or incubator.

  • Incubate the cells under hypoxic conditions for the desired duration to induce CA IX expression. A period of 24 to 72 hours is typically sufficient.[3]

  • Following hypoxic induction, the cells are ready for treatment with this compound as described in the subsequent protocols.

Measurement of Hypoxia-Induced Extracellular Acidification

This protocol outlines a method to assess the functional activity of this compound in inhibiting the acidification of the extracellular medium by hypoxic cancer cells.

Materials:

  • Hypoxically-induced cancer cells (from Protocol 1)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Complete cell culture medium

  • pH meter or a plate reader capable of measuring absorbance of a pH-sensitive dye

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and induce CA IX expression under hypoxia as described in Protocol 1.

  • Prepare serial dilutions of this compound in complete culture medium. A concentration range from 0.1 nM to 10 µM is a reasonable starting point. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate under hypoxic conditions for a further 24 to 72 hours.

  • After the incubation period, carefully collect the culture medium from each well.

  • Measure the pH of the collected medium using a calibrated pH meter. Alternatively, a colorimetric pH assay can be used according to the manufacturer's instructions.

  • The inhibition of extracellular acidification can be calculated relative to the vehicle-treated control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clonogenic Survival Assay

This assay determines the ability of single cells to survive and proliferate to form colonies following treatment with this compound under hypoxic conditions.

Materials:

  • Hypoxically-induced cancer cells (from Protocol 1)

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induce CA IX expression in a flask of cancer cells under hypoxia for 48-72 hours.

  • Following hypoxic induction, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) under continuous hypoxia for 24-72 hours.

  • After the treatment period, harvest the cells by trypsinization and perform a cell count.

  • Seed a known number of viable cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates containing fresh complete medium.

  • Incubate the plates under normoxic conditions for 7-14 days, or until colonies are visible and contain at least 50 cells.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with a 1:1 mixture of methanol and acetone for 10 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Mandatory Visualizations

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cellular pH Regulation cluster_2 Therapeutic Intervention Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX HCO3 HCO₃⁻ + H⁺ CAIX->HCO3 Inhibition CA IX Inhibition CAIX->Inhibition CO2 CO₂ + H₂O CO2->CAIX pHi Intracellular pH Homeostasis HCO3->pHi Bicarbonate Import pHe Extracellular Acidification HCO3->pHe Proton Export VD11_4_2 This compound VD11_4_2->Inhibition pHi_disrupt Intracellular Acidification Inhibition->pHi_disrupt Cell_outcome ↓ Cell Survival & Proliferation pHi_disrupt->Cell_outcome

Caption: Signaling pathway of CA IX in hypoxia and its inhibition by this compound.

G cluster_0 Phase 1: Hypoxic Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Assay cluster_3a Option A cluster_3b Option B start Seed Cells normoxia 24h Normoxia start->normoxia hypoxia 24-72h Hypoxia (1% O₂) normoxia->hypoxia treatment Add this compound (various conc.) hypoxia->treatment hypoxia_treat 24-72h Hypoxia treatment->hypoxia_treat assay Perform Assay treatment->assay ecar Measure Extracellular pH assay->ecar clonogenic Clonogenic Survival Assay assay->clonogenic

Caption: Experimental workflow for using this compound in hypoxic cell culture.

References

Application Notes and Protocols for In Vivo Studies of Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for a compound designated "VD11-4-2". The following application notes and protocols are based on published preclinical and clinical data for the structurally related and well-characterized carbonic anhydrase IX (CA IX) inhibitors, U-104 and SLC-0111 . Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific in vivo models and for the compound this compound.

Introduction

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in normal tissues. Its expression is induced by hypoxia and it plays a crucial role in pH regulation, promoting tumor cell survival, proliferation, and metastasis. The selective inhibition of CA IX is a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for the in vivo evaluation of CA IX inhibitors, using data from the representative compounds U-104 and SLC-0111.

Mechanism of Action and Signaling Pathway

This compound is a benzenesulfonamide derivative that acts as a selective inhibitor of carbonic anhydrase IX. By binding to the active site of CA IX, it blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to an increase in the acidity of the tumor microenvironment and a decrease in intracellular pH, which can suppress tumor growth, reduce cell migration, and enhance the efficacy of conventional chemotherapies.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Hydration H_HCO3 H+ + HCO3- H_in Increased H+ H_HCO3->H_in pH Regulation Disruption CAIX->H_HCO3 Catalysis Apoptosis Apoptosis H_in->Apoptosis Proliferation Decreased Proliferation H_in->Proliferation VD11_4_2 This compound VD11_4_2->CAIX Inhibition

Caption: Inhibition of CA IX by this compound disrupts pH regulation.

Quantitative Data Summary

The following tables summarize the available in vivo and in vitro data for the CA IX inhibitors U-104 and SLC-0111. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of U-104/SLC-0111 in Preclinical Models

CompoundAnimal ModelTumor TypeDosageAdministration RouteOutcome
U-104MiceBreast Cancer (MDA-MB-231)38 mg/kg-Inhibited primary tumor growth[1]
U-104MiceBreast Cancer (4T1)19 mg/kg-Inhibited metastasis formation[1]
U-104Balb/c MiceBreast Cancer (4T1)5 mg/mLOral gavageSignificant delay in tumor growth[1]
SLC-0111--25-100 mg/kg-Preclinical efficacy range[2]

Table 2: In Vitro Activity and Pharmacokinetic Parameters of U-104/SLC-0111

ParameterValueCompoundNotes
Ki for CA IX45.1 nMU-104Potent inhibitor[1]
Ki for CA XII4.5 nMU-104Also inhibits CA XII[1]
In vitro cell migration inhibition<50 µMU-104Dose-dependent effect in MDA-MB-231 cells[1]
Human Recommended Phase II Dose1000 mg/daySLC-0111From Phase 1 clinical trial[3][4]
Human Cmax (1000 mg dose)6220 ng/mLSLC-0111Single dose pharmacokinetics[2]
Human AUC(0-24) (1000 mg dose)70 µg/mL*hSLC-0111Single dose pharmacokinetics[2]

Experimental Protocols

Preparation of In Vivo Formulation

This protocol is a general guideline for preparing a benzenesulfonamide-based inhibitor for oral administration. The final formulation should be optimized for this compound based on its solubility and stability.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH₂O)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO to create a stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween 80 to the solution and mix until clear.

  • Finally, add sterile water to reach the desired final concentration. Ensure the solution remains clear.

  • The final vehicle composition should be determined based on tolerability studies in the chosen animal model. A common starting point is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of a CA IX inhibitor.

Experimental Workflow:

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., MDA-MB-231) Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanize Mice at Endpoint and Collect Tissues Monitoring->Endpoint Analysis 8. Analyze Tumor Growth and Biomarkers Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Procedure:

  • Cell Culture: Culture human cancer cells known to express CA IX (e.g., MDA-MB-231 breast cancer cells, HT-29 colon cancer cells) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for xenograft studies.

  • Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose range of 10-40 mg/kg) via the chosen route (e.g., oral gavage) daily.

    • Control Group: Administer the vehicle solution to the control group using the same volume and schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Tissue Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Collect tumors and other relevant organs for downstream analysis, such as immunohistochemistry for CA IX expression, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).

Concluding Remarks

The provided protocols and data, based on the well-studied CA IX inhibitors U-104 and SLC-0111, offer a solid foundation for initiating in vivo studies with this compound. It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound in the selected animal model. Careful monitoring of animal welfare and adherence to institutional animal care and use guidelines are essential throughout the experimental process.

References

Application Notes and Protocols for Measuring VD11-4-2 Efficacy in Tumor Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for anti-cancer drug screening compared to traditional 2D cell cultures.[1][2][3] Spheroids mimic the complex microenvironment of solid tumors, including the formation of oxygen and nutrient gradients that lead to a hypoxic core.[4][5][6] This hypoxic environment is a key driver of tumor progression and therapeutic resistance.

VD11-4-2 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many types of cancer cells in response to hypoxia.[4] CA IX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[7] By inhibiting CA IX, this compound disrupts this pH-regulating machinery, leading to intracellular acidification and subsequent inhibition of tumor growth.

These application notes provide detailed protocols for evaluating the efficacy of this compound in tumor spheroid models, with a focus on assays that capture the unique aspects of 3D cell culture and the mechanism of action of this hypoxia-targeted agent.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Efficacy in Tumor Spheroids

Assay TypeEndpoint MeasuredExemplary Result with this compound
Spheroid Growth Inhibition Spheroid Diameter/VolumeDose-dependent decrease in spheroid size over time.
Cell Viability ATP levels (e.g., CellTiter-Glo®)Increased IC50 in 3D spheroids compared to 2D monolayers, reflecting higher resistance.
Metabolic activity (e.g., Resazurin)Reduced fluorescence signal indicating decreased metabolic activity.
Apoptosis Induction Caspase-3/7 ActivityDose-dependent increase in caspase activity, particularly in the hypoxic core.
pH Modulation Intracellular pH (pHi)Decrease in pHi in hypoxic regions of the spheroids.
Extracellular pH (pHe)Increase in pHe immediately surrounding the spheroids.
Hypoxia Confirmation HIF-1α/CA IX ExpressionStabilization of HIF-1α and increased CA IX expression in the spheroid core.

Experimental Protocols

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., HT-29, MDA-MB-231)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, requires optimization for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

Protocol 2: Induction and Verification of Hypoxia

This protocol details how to induce a hypoxic core in mature spheroids and verify the hypoxic state.

Materials:

  • Mature tumor spheroids (from Protocol 1)

  • Hypoxia chamber or incubator with adjustable O2 levels

  • Pimonidazole hydrochloride (hypoxia probe)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-HIF-1α and anti-CA IX

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Culture mature spheroids (typically 5-7 days old, >400 µm in diameter) under standard conditions (normoxia, 21% O2).

  • To induce hypoxia, transfer the spheroid plates to a hypoxic incubator set at 1% O2 for 24-48 hours.

  • Verification of Hypoxia: a. Add pimonidazole (100-200 µM) to the culture medium during the last 2-4 hours of hypoxic incubation. b. Carefully collect spheroids and wash with PBS. c. Fix the spheroids with 4% PFA for 1 hour at room temperature. d. Permeabilize with permeabilization buffer for 30 minutes. e. Block with blocking buffer for 1 hour. f. Incubate with primary antibodies against HIF-1α and CA IX overnight at 4°C. g. Wash with PBS and incubate with fluorescently labeled secondary antibodies and a fluorescently labeled anti-pimonidazole antibody for 2 hours at room temperature. h. Counterstain nuclei with DAPI or Hoechst. i. Mount the spheroids and image using a confocal microscope to visualize the localization of HIF-1α and CA IX in the spheroid core.

Protocol 3: this compound Efficacy Assessment

This protocol outlines the treatment of hypoxic spheroids with this compound and subsequent analysis of spheroid growth, viability, and apoptosis.

Materials:

  • Hypoxic tumor spheroids (from Protocol 2)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Brightfield microscope with imaging capabilities

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • After inducing hypoxia (Protocol 2), carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.

  • Continue to incubate the spheroids under hypoxic conditions (1% O2) for the desired treatment duration (e.g., 72 hours).

  • Spheroid Growth Assessment: a. At regular intervals (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids. b. Measure the diameter of the spheroids using image analysis software. Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³). c. Plot spheroid growth curves for each treatment condition.

  • Cell Viability Assay (Endpoint): a. At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix vigorously for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer. f. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

  • Apoptosis Assay (Endpoint): a. Follow the same procedure as the viability assay, but use the Caspase-Glo® 3/7 Assay reagent. b. Measure luminescence to quantify caspase-3/7 activity. c. Express results as fold-change in caspase activity relative to the vehicle control.

Protocol 4: Measurement of Intracellular pH (pHi)

This protocol describes the use of a fluorescent pH indicator to measure changes in pHi following this compound treatment.

Materials:

  • Hypoxic tumor spheroids treated with this compound (from Protocol 3)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Nigericin and high-K+ calibration buffers (for standard curve)

  • Fluorescence microscope or plate reader with ratio imaging capabilities

Procedure:

  • At the end of the this compound treatment period, remove the culture medium and wash the spheroids with HBSS.

  • Load the spheroids with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Wash the spheroids twice with HBSS to remove excess dye.

  • Acquire fluorescent images at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

  • Generate a calibration curve by treating a separate set of spheroids with nigericin in high-K+ buffers of known pH.

  • Calculate the ratio of fluorescence intensities (490/440 nm) for each spheroid and determine the pHi by interpolating from the calibration curve.

  • Compare the pHi of this compound-treated spheroids to the vehicle-treated controls.

Mandatory Visualizations

VD11_4_2_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_e CO2 H2O_e H2O H_e H+ HCO3_e HCO3- HCO3_i HCO3- HCO3_e->HCO3_i import CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_e catalyzes conversion CAIX->HCO3_e MCT Monocarboxylate Transporter (MCT) MCT->H_e efflux Lactate Lactate MCT->Lactate efflux NHE Na+/H+ Exchanger (NHE) NHE->H_e efflux CO2_i CO2 H2O_i H2O H_i H+ Cell_Survival Cell Survival & Proliferation H_i->Cell_Survival accumulation inhibits Apoptosis Apoptosis H_i->Apoptosis accumulation leads to Glycolysis Glycolysis Glycolysis->H_i Glycolysis->Lactate VD11_4_2 This compound VD11_4_2->CAIX inhibits Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces HIF1a->CAIX upregulates HIF1a->Glycolysis upregulates CO2_eH2O_e CO2_eH2O_e H_eHCO3_e H_eHCO3_e HCO3_iH_i HCO3_iH_i H2O_iCO2_i H2O_iCO2_i HCO3_iH_i->H2O_iCO2_i buffers

Caption: Mechanism of action of this compound in inhibiting CA IX-mediated pH regulation.

Experimental_Workflow cluster_spheroid_formation Spheroid Formation cluster_hypoxia_induction Hypoxia Induction & Treatment cluster_analysis Efficacy Analysis start Seed cells in ULA plates form Incubate 24-72h to form spheroids start->form mature Culture for 5-7 days to mature form->mature hypoxia Incubate in 1% O2 for 24-48h mature->hypoxia treat Treat with this compound and controls hypoxia->treat incubate Incubate for 72h under hypoxia treat->incubate growth Spheroid Growth (Imaging) incubate->growth viability Cell Viability (Luminescence) incubate->viability apoptosis Apoptosis (Caspase Activity) incubate->apoptosis pH Intracellular pH (Fluorescence) incubate->pH

Caption: Experimental workflow for evaluating this compound efficacy in tumor spheroids.

References

Application Notes and Protocols for VD11-4-2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD11-4-2 is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many types of solid tumors.[1][2][3] Under hypoxic conditions, characteristic of the tumor microenvironment, CA IX plays a crucial role in regulating intracellular and extracellular pH, which promotes cancer cell survival, proliferation, migration, and metastasis.[1][4][5][6][7] Inhibition of CA IX with this compound presents a promising therapeutic strategy to target hypoxic cancer cells. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common cell-based assays to evaluate its anti-cancer effects.

Product Information

PropertyValueReference
IUPAC Name 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamideMedKoo Biosciences
Molecular Formula C16H23F3N2O5S2MedKoo Biosciences
Molecular Weight 444.48 g/mol MedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Store at -20°C for long-term storage.MedKoo Biosciences

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This compound is soluble in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol for a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 444.48 g/mol * (1000 mg / 1 g) = 4.44 mg

  • Dissolution:

    • Carefully weigh out 4.44 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex or gently warm the solution until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Table for Preparing Various Stock Solution Concentrations:

Desired ConcentrationMass for 1 mLVolume of DMSO
1 mM0.44 mg1 mL
5 mM2.22 mg1 mL
10 mM 4.44 mg 1 mL
20 mM8.89 mg1 mL

Experimental Protocols

General Considerations for Cell Culture
  • Cell Lines: Select cell lines known to express CA IX, especially under hypoxic conditions. Examples include MDA-MB-231 (breast cancer) and HeLa (cervical cancer).[2][8]

  • Hypoxia Induction: To mimic the tumor microenvironment, cells can be cultured under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) in a specialized incubator for 24-48 hours prior to and during the experiment.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent toxicity. Prepare a vehicle control with the same final DMSO concentration as the highest concentration of this compound used.

Signaling Pathway of CA IX in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of Carbonic Anhydrase IX (CA IX) expression.[4][5] CA IX, at the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the extracellular microenvironment while maintaining a more alkaline intracellular pH. This pH regulation is crucial for the survival and malignant progression of cancer cells, promoting processes like invasion, metastasis, and the maintenance of stem cell-like properties.[1][5][6][7]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- H_ext H+ CAIX->HCO3_ext CAIX->H_ext Survival Cell Survival & Proliferation CAIX->Survival Invasion Invasion & Metastasis CAIX->Invasion Stemness Stem Cell Properties CAIX->Stemness Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_nuc HIF-1α (Nuclear) HIF1a->HIF1a_nuc HRE HRE Binding HIF1a_nuc->HRE CA9_gene CA9 Gene Transcription HRE->CA9_gene CA9_gene->CAIX VD11_4_2 This compound VD11_4_2->CAIX

Caption: CA IX signaling pathway in hypoxic cancer cells.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0.1, 1, 10, 20, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the corresponding DMSO concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10-15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 6- or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Serum-free or low-serum medium

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.

  • Scratch: Create a "wound" or a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 5 µM and 20 µM as suggested by literature) or vehicle control.[3]

  • Imaging: Capture images of the scratch at 0 hours (immediately after treatment) and at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate of this compound-treated cells to that of the control cells.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane matrix

  • This compound stock solution

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Protocol:

  • Coating Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the coated inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Removal of Non-invasive Cells: After incubation, remove the non-invasive cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Imaging and Quantification: Take pictures of the stained cells and count the number of invaded cells in several random fields.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) viability Cell Viability Assay (MTT) prep_stock->viability Dilute to working concentrations migration Cell Migration Assay (Wound Healing) prep_stock->migration Dilute to working concentrations invasion Cell Invasion Assay (Transwell) prep_stock->invasion Dilute to working concentrations culture_cells Culture CA IX-expressing Cancer Cells culture_cells->viability culture_cells->migration culture_cells->invasion ic50 Determine IC50 viability->ic50 migration_rate Quantify Migration Rate migration->migration_rate invasion_count Count Invaded Cells invasion->invasion_count conclusion Evaluate Anti-Cancer Efficacy ic50->conclusion migration_rate->conclusion invasion_count->conclusion

Caption: Workflow for evaluating this compound in cell-based assays.
Western Blotting for CA IX Expression

This protocol is to confirm the expression of CA IX in the chosen cell lines and to assess if this compound treatment affects its protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against CA IX

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Lysis: Treat cells with this compound as desired. Lyse the cells using RIPA buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CA IX and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the CA IX expression to the loading control.

Conclusion

These protocols provide a framework for researchers to prepare and utilize this compound in a variety of cell-based assays to investigate its potential as an anti-cancer agent targeting carbonic anhydrase IX. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data.

References

Application Notes & Protocols: Investigating Carbonic Anhydrase IX (CA IX) Function in Cell Signaling Using VD11-4-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its expression is strongly associated with aggressive tumor phenotypes and poor patient prognosis.[3] CA IX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby facilitating the removal of acid from the cell and contributing to the acidification of the tumor microenvironment.[2][4] This altered pH landscape promotes tumor progression, invasion, and metastasis, making CA IX a compelling therapeutic target.[5][6]

VD11-4-2 is a potent and highly selective small molecule inhibitor of CA IX.[7][8] This fluorinated benzenesulfonamide has been shown to exhibit picomolar affinity for CA IX, with high selectivity over other carbonic anhydrase isoforms.[7] These characteristics make this compound an invaluable tool for elucidating the specific roles of CA IX in cell signaling and for exploring its potential as an anti-cancer therapeutic.

These application notes provide detailed protocols for utilizing this compound to investigate the function of CA IX in key cellular processes, including pH regulation, cell migration, and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against CA IX and its effects on cellular functions.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

CA IsoformDissociation Constant (Kd) in nM
CA IX 0.16 [7]
CA II>200,000
CA XII>200,000

Data obtained by Fluorescent Thermal Shift Assay (FTSA).[7]

Table 2: Functional Inhibition of CA IX by this compound in Cellular Assays

Cell LineAssayIC50 Value
MDA-MB-231 (hypoxic)Extracellular Acidification~1.29 nM[7]
HeLa (hypoxic)Extracellular AcidificationSignificantly reduced[7]
H460 (hypoxic)Extracellular AcidificationSignificantly reduced[7]
A549 (hypoxic)Extracellular AcidificationSignificantly reduced[7]

Table 3: Effect of this compound on Cancer Cell Migration

Cell LineTreatmentEffect on Cell Speed
MDA-MB-231 (CA IX positive)20 µM this compound20-26% decrease[3][5][8][9]
Non-cancerous cells20 µM this compoundNo significant effect[5][8][9]

Experimental Protocols

Protocol 1: Determination of CA IX Inhibition using a CO2 Hydration Assay

This protocol is adapted from methods used to assess the enzymatic activity of CA IX in the presence of inhibitors.[7]

Objective: To quantify the inhibitory effect of this compound on the catalytic activity of CA IX.

Materials:

  • Recombinant human CA IX

  • This compound

  • CO2-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the stopped-flow instrument, rapidly mix a solution of recombinant CA IX with the CO2-saturated water in the presence of varying concentrations of this compound.

  • Monitor the change in pH or the concentration of a pH indicator over time. The rate of this change is proportional to the enzyme activity.

  • Calculate the initial rates of the reaction for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation) to determine the Ki value.

G Workflow for CA IX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound stock and serial dilutions mix Rapidly mix CA IX, substrate, and this compound in stopped-flow instrument prep_inhibitor->mix prep_enzyme Prepare recombinant CA IX solution prep_enzyme->mix prep_substrate Prepare CO2-saturated water prep_substrate->mix measure Monitor pH change or indicator absorbance mix->measure calculate Calculate initial reaction rates measure->calculate plot Plot activity vs. inhibitor concentration calculate->plot determine_ki Determine Ki value plot->determine_ki G Workflow for Extracellular Acidification Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed cells in multi-well plate induce_hypoxia Induce CA IX expression in hypoxia chamber seed_cells->induce_hypoxia add_inhibitor Add this compound in low-buffer medium induce_hypoxia->add_inhibitor incubate Incubate under hypoxia add_inhibitor->incubate measure_ph Measure extracellular pH incubate->measure_ph compare Compare pH of treated vs. control cells measure_ph->compare G Proposed Signaling Pathway Affected by CA IX Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME PI3K_Akt PI3K/Akt Pathway Acidic_TME->PI3K_Akt MMPs MMP Activation Acidic_TME->MMPs Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration_Invasion Cell Migration & Invasion MMPs->Migration_Invasion CAIX->H_HCO3 VD11_4_2 This compound VD11_4_2->CAIX

References

Application Notes and Protocols: Methodology for Assessing VD11-4-2 Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by hypoxia, acidosis, and immune suppression. A key driver of the acidic TME is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1][2] CA IX catalyzes the hydration of carbon dioxide to protons and bicarbonate, contributing to extracellular acidosis while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[3][4] Moreover, the acidic TME impairs the function of immune effector cells, facilitating immune evasion.[5]

VD11-4-2 is a potent and selective fluorinated benzenesulfonamide inhibitor of CA IX.[6] By targeting CA IX, this compound is hypothesized to reverse the acidic TME, thereby inhibiting tumor progression and enhancing anti-tumor immunity. These application notes provide a detailed methodology for researchers to assess the multifaceted effects of this compound on the tumor microenvironment.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound disrupts the function of CA IX in the tumor microenvironment.

cluster_TME Tumor Microenvironment (Acidic) cluster_TumorCell Hypoxic Tumor Cell Extracellular Space Extracellular Space HIF-1α HIF-1α (stabilized) CAIX_gene CA9 Gene HIF-1α->CAIX_gene Upregulates CAIX CA IX Protein CAIX_gene->CAIX Expresses H2CO3 H₂CO₃ CO2 CO₂ CO2->H2CO3 Hydration H+ H⁺ (Protons) H2CO3->H+ Dissociation HCO3- HCO₃⁻ (Bicarbonate) H2CO3->HCO3- Dissociation pHe_acidic ↓ Extracellular pH (Acidosis) H+->pHe_acidic pHi_alkaline ↑ Intracellular pH (Alkaline) HCO3-->pHi_alkaline Import Proliferation ↑ Cell Proliferation & Survival pHi_alkaline->Proliferation Immune_Suppression ↑ Immune Suppression pHe_acidic->Immune_Suppression Invasion ↑ Invasion & Metastasis pHe_acidic->Invasion This compound This compound This compound->CAIX Inhibits G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Post-Mortem Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., 4T1 breast cancer) in syngeneic mice Tumor_Growth Allow Tumors to Reach ~100 mm³ Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control (e.g., daily gavage) Randomization->Vehicle This compound This compound Treatment (e.g., 50 mg/kg, daily gavage) Randomization->this compound Positive_Control Positive Control (e.g., Anti-PD-1) Randomization->Positive_Control Combination This compound + Anti-PD-1 Randomization->Combination Tumor_Measurement Measure Tumor Volume (3x/week) Body_Weight Monitor Body Weight (3x/week) Tumor_Measurement->Body_Weight Endpoint Endpoint: Tumor Volume >1500 mm³ or humane endpoints Body_Weight->Endpoint Tumor_Excision Excise Tumors at Endpoint Endpoint->Tumor_Excision IHC_IF Immunohistochemistry/ Immunofluorescence Tumor_Excision->IHC_IF Flow_Cytometry Flow Cytometry Tumor_Excision->Flow_Cytometry Metastasis_Eval Evaluate Metastasis (e.g., lung colony count) Tumor_Excision->Metastasis_Eval VD11_4_2 This compound Administration CAIX_Inhibition Inhibition of CA IX Activity VD11_4_2->CAIX_Inhibition pH_Normalization Normalization of Extracellular pH (Reduced Acidosis) CAIX_Inhibition->pH_Normalization Direct_Effects Direct Anti-Tumor Effects pH_Normalization->Direct_Effects Immune_Effects Enhanced Anti-Tumor Immunity pH_Normalization->Immune_Effects Reduced_Proliferation Decreased Tumor Cell Proliferation & Survival Direct_Effects->Reduced_Proliferation Reduced_Invasion Decreased Invasion & Metastasis Direct_Effects->Reduced_Invasion T_Cell_Function Increased T-cell Function & Infiltration Immune_Effects->T_Cell_Function MDSC_Suppression Decreased Myeloid-Derived Suppressor Cell (MDSC) Activity Immune_Effects->MDSC_Suppression Tumor_Regression Tumor Regression Reduced_Proliferation->Tumor_Regression Reduced_Invasion->Tumor_Regression T_Cell_Function->Tumor_Regression MDSC_Suppression->Tumor_Regression

References

Application Notes and Protocols for VD11-4-2 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD11-4-2 is a potent and highly selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in a variety of solid tumors in response to hypoxia.[1] CA IX plays a crucial role in tumor progression by regulating pH in the tumor microenvironment, contributing to acidosis, and promoting cell proliferation and metastasis. Its limited expression in normal tissues makes it an attractive target for anticancer drug development. This compound, a fluorinated benzenesulfonamide derivative, has demonstrated subnanomolar affinity for CA IX, making it a valuable tool for basic research and a promising candidate for therapeutic development.[1]

These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize CA IX inhibitors. Detailed protocols for representative biochemical and cell-based assays are included, along with data presentation guidelines and visualizations of key pathways and workflows.

Mechanism of Action

This compound inhibits the enzymatic activity of CA IX through a direct binding mechanism. The deprotonated sulfonamide group of this compound coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton. By blocking this catalytic step, this compound effectively inhibits the enzymatic function of CA IX. The high affinity and selectivity of this compound for CA IX over other CA isoforms are attributed to specific interactions between the inhibitor's fluorinated benzene ring and cyclooctylamino group with amino acid residues lining the active site cavity.

Caption: Mechanism of CA IX inhibition by this compound.

Data Presentation

Quantitative data for this compound and its use in assays targeting CA IX are summarized below. This includes binding affinities (Kd), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50) from various assays.

ParameterValueAssay TypeCell Line / SystemReference
Kd 0.05 nMFluorescence Thermal Shift Assay (FTSA)Recombinant human CA IX[1]
Ki < 2 nMStopped-Flow Assay (SFA)Recombinant human CA IX[1]
IC50 1.29 nMHypoxia-induced extracellular acidificationHypoxic MDA-MB-231 cells[1]
IC50 Dose-dependent inhibition in the nanomolar rangeExtracellular CA IX catalytic activityXenopus oocytes expressing CA IX[2]
Z' Factor > 0.89DNA-Linked Inhibitor Antibody Assay (DIANA) for CA IX HTSBiochemical Assay

Experimental Protocols

Fluorescence-Based High-Throughput Screening Assay (Inhibitor Displacement)

This protocol describes a competitive inhibitor displacement assay suitable for HTS. It relies on the displacement of a fluorescently labeled CA IX inhibitor (probe) by a test compound, leading to an increase in the fluorescent signal of the probe. A compound with high affinity for CA IX, such as a fluorescein-labeled derivative of this compound, can be used as the fluorescent probe.

Materials:

  • Recombinant human CA IX protein

  • Fluorescently labeled CA IX inhibitor (e.g., fluorescein-VD11-4-2 conjugate)

  • This compound (as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • 384-well, low-volume, black microplates

  • Compound library dissolved in DMSO

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Assay Plate Preparation:

    • Dispense 50 nL of test compounds from the library and controls (this compound for positive control, DMSO for negative control) into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a solution of recombinant CA IX in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a solution of the fluorescent probe in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 10 nM for a final concentration of 5 nM).

  • Assay Procedure:

    • Add 10 µL of the CA IX solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Add 10 µL of the fluorescent probe solution to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.

    • Determine the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Generate dose-response curves for active compounds to determine their IC50 values.

start Start dispense_compounds Dispense Compounds (50 nL) into 384-well plate start->dispense_compounds add_caix Add CA IX Solution (10 µL) dispense_compounds->add_caix incubate1 Incubate (15 min, RT) add_caix->incubate1 add_probe Add Fluorescent Probe (10 µL) incubate1->add_probe incubate2 Incubate (30 min, RT, dark) add_probe->incubate2 read_plate Read Fluorescence incubate2->read_plate analyze_data Data Analysis (% Inhibition, Z', IC50) read_plate->analyze_data end End analyze_data->end

Caption: HTS Workflow for a Fluorescence-Based Inhibitor Displacement Assay.

Cell-Based Assay for Hypoxia-Induced Extracellular Acidification

This protocol describes a cell-based assay to measure the ability of compounds to inhibit the acidification of the extracellular medium by cancer cells overexpressing CA IX under hypoxic conditions. This assay can be adapted to a high-throughput format using pH-sensitive fluorescent probes.

Materials:

  • Cancer cell line known to overexpress CA IX under hypoxia (e.g., MDA-MB-231, HeLa)

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator (1% O₂)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • This compound (as a positive control)

  • 96-well or 384-well clear-bottom, black-walled microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed cells into microplates at an appropriate density and allow them to adhere overnight.

  • Induction of Hypoxia and Compound Treatment:

    • The following day, replace the medium with fresh medium containing the test compounds at various concentrations. Include positive (this compound) and negative (vehicle) controls.

    • Place the plates in a hypoxia chamber for 24-48 hours to induce CA IX expression and activity.

  • pH Measurement:

    • After the hypoxic incubation, carefully remove the culture medium.

    • Wash the cells once with a weakly buffered saline solution (e.g., Hanks' Balanced Salt Solution without bicarbonate).

    • Add the saline solution containing the pH-sensitive fluorescent probe to each well.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen pH probe. Ratiometric probes are recommended to minimize artifacts.

  • Data Analysis:

    • Generate a calibration curve to convert the fluorescence ratio to extracellular pH values.

    • Calculate the change in extracellular pH for each treatment condition relative to controls.

    • Determine the IC50 values for compounds that inhibit acidification.

Conclusion

This compound is a powerful and selective tool for studying the function of carbonic anhydrase IX and for the development of novel anticancer therapeutics. The high-throughput screening assays described here provide robust and reliable methods for identifying and characterizing new CA IX inhibitors. The provided protocols can be adapted to specific laboratory needs and instrumentation. Careful assay validation, including the determination of the Z' factor, is crucial for the successful implementation of HTS campaigns.

References

Troubleshooting & Optimization

troubleshooting VD11-4-2 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VD11-4-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this selective Carbonic Anhydrase IX (CA IX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a high-affinity and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. This compound's selective inhibition of CA IX makes it a valuable tool for cancer research and therapeutic development.

Q2: In what solvent should I dissolve this compound to prepare a stock solution?

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted into aqueous buffers for your experiments.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This is often due to the compound's low solubility in the final aqueous buffer composition. As a sulfonamide-based compound, the solubility of this compound in aqueous solutions can be significantly influenced by the pH of the buffer.

To prevent precipitation, consider the following:

  • Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific buffer system.

  • DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility.

  • pH of the Buffer: The solubility of sulfonamides can increase with a higher pH. If your experimental conditions allow, using a buffer with a slightly alkaline pH (e.g., pH 7.4 to 8.0) may improve the solubility of this compound.

  • Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations of the compound that may lead to precipitation.

Q4: What is the signaling pathway associated with this compound's target, Carbonic Anhydrase IX?

Carbonic Anhydrase IX is primarily regulated by hypoxia-inducible factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9 (the gene encoding CA IX). CA IX then plays a crucial role in regulating intracellular and extracellular pH, which in turn affects cell proliferation, migration, and adhesion. By inhibiting CA IX, this compound can disrupt these cancer-promoting processes.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 pH_reg pH Regulation H_HCO3->pH_reg CAIX CA IX CAIX->H_HCO3 Catalysis VD11_4_2 This compound VD11_4_2->CAIX Inhibition Hypoxia Hypoxia HIF1a_s HIF-1α (stabilized) Hypoxia->HIF1a_s HIF1a_n HIF-1α HIF1a_s->HIF1a_n Translocation Prolif_Migr Proliferation & Migration pH_reg->Prolif_Migr CA9_gene CA9 Gene Transcription HIF1a_n->CA9_gene CA9_gene->CAIX Translation & Trafficking

Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) and the inhibitory action of this compound.

Troubleshooting Guides

Issue: this compound Precipitates Out of Aqueous Buffer

This guide provides a systematic approach to resolving solubility issues with this compound in aqueous buffers.

1. Initial Assessment:

  • Observe Precipitation: Note the conditions under which precipitation occurs (e.g., immediately upon dilution, after a certain time, at a specific temperature).

  • Check Final Concentrations: Verify the final concentrations of this compound and DMSO in your working solution.

2. Troubleshooting Workflow:

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is final this compound concentration too high? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO concentration <0.1%? Check_Conc->Check_DMSO No Lower_Conc->Check_DMSO Increase_DMSO Increase DMSO (up to 0.5%) if cells tolerate Check_DMSO->Increase_DMSO Yes Check_pH Is buffer pH acidic or neutral? Check_DMSO->Check_pH No Increase_DMSO->Check_pH Increase_pH Increase buffer pH (7.4-8.0) if experiment allows Check_pH->Increase_pH Yes Dilution_Method How was the dilution performed? Check_pH->Dilution_Method No Increase_pH->Dilution_Method Improve_Dilution Add stock to buffer dropwise with vigorous mixing Dilution_Method->Improve_Dilution Still_Precip Still Precipitates? Improve_Dilution->Still_Precip Consider_Solubilizer Consider co-solvents or solubilizing agents Still_Precip->Consider_Solubilizer Yes Success Solubility Achieved Still_Precip->Success No Consider_Solubilizer->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 444.48 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for Cell-Based Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the DMSO stock solution needed to achieve the final concentration. Important: Ensure the final DMSO concentration in the working solution is non-toxic to your cells (typically ≤ 0.5%).

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing or gently flicking the tube, add the calculated volume of the this compound DMSO stock solution drop by drop to the aqueous buffer. This ensures rapid mixing and minimizes the risk of precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately in your experiment.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides general guidance on factors influencing the solubility of sulfonamide-based compounds.

ParameterEffect on SolubilityRecommendation for this compound
Solvent High in organic solvents like DMSO.Prepare primary stock in 100% DMSO.
Aqueous Buffer pH Generally increases with increasing pH.Use buffers with pH ≥ 7.4 if experimentally feasible.
Temperature Solubility may increase with temperature.Gentle warming can aid initial dissolution in DMSO.
Co-solvents Small percentages of organic co-solvents can increase solubility in aqueous solutions.Maintain a low final concentration of DMSO (e.g., 0.1-0.5%).

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments to ensure the best results for their specific applications.

how to prevent VD11-4-2 degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VD11-4-2, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in long-term experiments by providing guidance on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound?

A1: Proper storage and handling are critical for maintaining the stability and activity of this compound. Follow these guidelines to ensure the long-term integrity of the compound.

Storage of Lyophilized Powder: For optimal stability, the lyophilized powder of this compound should be stored under specific conditions to prevent degradation.[1][2]

Storage ConditionDurationTemperatureAtmosphereLight Condition
Short-termDays to Weeks0 - 4°CDryDark
Long-termMonths to Years-20°CDryDark

Preparation and Storage of Stock Solutions: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Preparing a concentrated stock solution in DMSO is recommended.

ParameterRecommendation
Solvent High-purity, anhydrous DMSO
Concentration Prepare a concentrated stock (e.g., 10 mM) to minimize the volume of DMSO added to experimental media.
Storage Temperature Aliquot and store at -20°C for long-term use.
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.

Q2: How should I prepare working solutions of this compound for my experiments?

A2: Preparing working solutions from your DMSO stock requires careful dilution to maintain the compound's stability and avoid precipitation.

Recommended Dilution Protocol:

  • Equilibrate Stock Solution: Before use, allow the frozen DMSO stock aliquot to warm to room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock in your aqueous experimental medium (e.g., cell culture medium) to achieve the final desired concentration.

  • Vortex Gently: Mix thoroughly by gentle vortexing or inversion after each dilution step.

  • Prepare Fresh: It is highly recommended to prepare fresh working solutions for each experiment to minimize the risk of degradation in aqueous solutions.

Q3: How stable is this compound in aqueous solutions like cell culture media during long-term experiments?

A3: The stability of benzenesulfonamide derivatives like this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components. While specific degradation kinetics for this compound in cell culture media are not extensively published, general chemical principles suggest potential hydrolysis of the sulfonamide group over extended periods, especially at non-physiological pH or elevated temperatures.

For long-term experiments (extending over several days), it is advisable to replenish the cell culture medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent effective concentration of the inhibitor.

Troubleshooting Guide

Issue 1: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment.

This could be due to the degradation of the compound in the cell culture medium at 37°C.

Troubleshooting Workflow:

cluster_0 Troubleshooting Decreased Activity A Decreased Inhibitory Effect Observed B Hypothesis: This compound Degradation A->B C Action 1: Replenish Media with Fresh Compound More Frequently B->C D Action 2: Prepare Fresh Working Solutions Daily B->D E Action 3: Verify Stock Solution Integrity B->E F Outcome: Inhibitory Effect Restored? C->F D->F E->F G Yes: Continue with Optimized Protocol F->G Yes H No: Consider Other Experimental Variables F->H No

Caption: Troubleshooting workflow for decreased this compound activity.

Recommended Actions:

  • Increase Replenishment Frequency: Change the cell culture medium and re-add freshly diluted this compound every 24 hours.

  • Fresh Working Solutions: Always prepare new dilutions of this compound from your frozen DMSO stock for each media change. Do not store working solutions in aqueous buffers for extended periods.

  • Stock Solution Check: If the issue persists, consider preparing a fresh DMSO stock solution from your lyophilized powder.

Issue 2: I suspect my this compound stock solution may have degraded. How can I check its integrity?

While direct analysis of degradation products may require specialized analytical techniques (e.g., HPLC-MS), a functional assay can provide a good indication of your stock solution's activity.

Experimental Protocol: Functional Verification of this compound Stock

Objective: To determine if the this compound DMSO stock solution retains its inhibitory activity against its target, CA IX.

Materials:

  • Your current this compound DMSO stock solution.

  • A new, unopened vial of this compound to prepare a fresh DMSO stock (if available).

  • A cell line known to express CA IX (e.g., hypoxic MDA-MB-231 or HeLa cells).

  • An appropriate assay to measure CA IX activity or a downstream effect of its inhibition (e.g., measuring extracellular acidification rate or a clonogenic survival assay under hypoxic conditions).

Methodology:

  • Prepare Stock Solutions: If using a new vial, prepare a fresh 10 mM DMSO stock solution.

  • Cell Seeding: Plate your CA IX-expressing cells at a suitable density for your chosen assay.

  • Induce CA IX Expression: If necessary for your cell line, induce CA IX expression by incubating the cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours.

  • Treatment: Treat the cells with a range of concentrations of your existing this compound stock and, if available, the fresh stock. Include a vehicle control (DMSO only).

  • Assay Performance: After an appropriate incubation period, perform your chosen functional assay.

  • Data Analysis: Compare the dose-response curves and IC50 values obtained with the old and new stock solutions. A significant rightward shift in the dose-response curve or a higher IC50 value for your existing stock would suggest degradation.

Data Interpretation:

ObservationPotential Cause
Similar IC50 values between old and new stock.The old stock is likely still active.
Higher IC50 for the old stock compared to the new stock.The old stock has likely degraded, leading to a loss of potency.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action:

This compound is a benzenesulfonamide derivative that selectively inhibits the enzymatic activity of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is often overexpressed in hypoxic tumors and contributes to the regulation of intra- and extracellular pH, promoting tumor cell survival and invasion. The sulfonamide group of this compound coordinates with the zinc ion in the active site of CA IX, blocking its catalytic function.

cluster_1 This compound Inhibition of CA IX Pathway A Hypoxia in Tumor Microenvironment B HIF-1α Stabilization A->B C CA IX Gene Transcription B->C D CA IX Protein Expression (on cell surface) C->D E CO2 + H2O ⇌ H+ + HCO3- D->E F Increased Extracellular Acidity Decreased Intracellular Acidity E->F G Tumor Cell Survival and Invasion F->G H This compound I Inhibition of CA IX Activity H->I I->E

Caption: Mechanism of action of this compound in inhibiting the CA IX signaling pathway.

References

addressing off-target effects of VD11-4-2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VD11-4-2, a selective inhibitor of carbonic anhydrase IX (CA IX), in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective, fluorinated benzenesulfonamide-based inhibitor of carbonic anhydrase IX (CA IX).[1] Its mechanism of action involves the deprotonated sulfonamide group coordinating with the catalytic zinc ion within the active site of CA IX, thereby blocking its enzymatic activity.[1][2] CA IX is a transmembrane enzyme that is significantly upregulated in many tumors in response to hypoxia.[2][3] It plays a crucial role in regulating intra- and extracellular pH, which is critical for cancer cell survival, proliferation, and invasion.[4][5]

Q2: How selective is this compound for CA IX over other carbonic anhydrase isoforms?

This compound exhibits exceptional selectivity for CA IX. Quantitative data shows a significantly lower dissociation constant (Kd) for CA IX compared to other human CA isoforms, indicating much stronger binding to its intended target.[2] For instance, its affinity for CA IX is over 100-fold greater than for the ubiquitous cytosolic isoform CA II.[1]

Q3: What are the recommended working concentrations for this compound in cellular assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. However, studies have shown effective inhibition of cancer cell migration at concentrations around 20 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Troubleshooting Guide: Addressing Potential Off-Target Effects

While this compound is a highly selective inhibitor, it is crucial to include proper controls to rule out potential off-target effects that could lead to misinterpretation of experimental results.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected cellular phenotype observed at high concentrations of this compound. Potential off-target effects: At concentrations significantly higher than the IC50 for CA IX, this compound might inhibit other CA isoforms or interact with other cellular proteins.1. Perform a dose-response experiment: Determine the minimal effective concentration to minimize the risk of off-target effects. 2. Use a structurally distinct CA IX inhibitor: Confirm the observed phenotype with another selective CA IX inhibitor that has a different chemical scaffold. 3. Employ a non-selective CA inhibitor: Use a broad-spectrum CA inhibitor, like acetazolamide, to see if it produces a similar, albeit likely more pronounced, effect.
Effect of this compound is observed in cells that do not express CA IX. Off-target effect or CA IX-independent mechanism: The observed phenotype may not be mediated by the inhibition of CA IX.1. Confirm CA IX expression: Verify the presence or absence of CA IX in your cell line at the protein level using Western blot or flow cytometry, especially under hypoxic conditions which are known to induce CA IX expression. 2. Use CA IX knockout/knockdown cells: The most definitive control is to use a cell line where the CA9 gene has been knocked out (e.g., using CRISPR-Cas9) or its expression is silenced (e.g., using siRNA or shRNA).[7][8] The effect of this compound should be significantly diminished or absent in these cells.
Variability in results between experiments. Inconsistent experimental conditions: Factors such as cell density, passage number, and the level of hypoxia can influence CA IX expression and the cellular response to its inhibition.1. Standardize cell culture conditions: Ensure consistent cell passage numbers and seeding densities. 2. Monitor and control hypoxia levels: Use a hypoxia chamber with a calibrated oxygen sensor to ensure consistent oxygen levels in your experiments. 3. Confirm CA IX induction: If studying hypoxia-induced effects, verify the upregulation of CA IX expression via Western blot in each experiment.

Quantitative Data

Table 1: Selectivity Profile of this compound Against Human Carbonic Anhydrase Isoforms

The following table summarizes the dissociation constants (Kd) of this compound for 12 human carbonic anhydrase isoforms, as determined by Fluorescent Thermal Shift Assay (FTSA). Lower Kd values indicate higher binding affinity.

CA IsoformDissociation Constant (Kd) in nM
CA IX 0.05
CA I> 200,000
CA II56
CA III> 200,000
CA IV2.9
CA VA> 200,000
CA VB1,400
CA VI> 200,000
CA VII1,100
CA XII 6.7
CA XIII2,700
CA XIV1,100

Data adapted from a 2019 publication on novel fluorinated carbonic anhydrase IX inhibitors.[2]

Experimental Protocols

Western Blot for CA IX Expression

This protocol describes the detection of CA IX protein expression in cell lysates by Western blot.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CA IX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (p200) or a wound-making tool

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells to form a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Washing: Gently wash with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound or vehicle control (DMSO).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Coating: Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing this compound or vehicle control.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for invasion.

  • Removal of Non-invading Cells: Use a cotton swab to gently remove the cells from the upper surface of the membrane.

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane.

  • Imaging and Quantification: Image the stained cells and count the number of invading cells per field of view.

Visualizations

Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX_Protein CA IX Protein CA9_Gene->CAIX_Protein Extracellular_Acidification Extracellular Acidification (Lower pH) CAIX_Protein->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Higher pH) CAIX_Protein->Intracellular_Alkalinization H_HCO3 H+ + HCO3- CAIX_Protein->H_HCO3 VD11_4_2 This compound VD11_4_2->CAIX_Protein Inhibits Cell_Migration Cell Migration & Invasion Extracellular_Acidification->Cell_Migration Cell_Survival Cell Survival & Proliferation Intracellular_Alkalinization->Cell_Survival CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein

Caption: CA IX signaling pathway under hypoxia and the point of inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis of this compound Effect Dose_Response 1. Dose-Response Curve Start->Dose_Response Cell_Assay 2. Perform Cellular Assay (e.g., Migration, Invasion) Dose_Response->Cell_Assay Unexpected_Result Unexpected Result? Cell_Assay->Unexpected_Result Expected_Result Expected Result Unexpected_Result->Expected_Result No Validate_Target 3. Validate On-Target Effect Unexpected_Result->Validate_Target Yes Conclusion Conclusion: On-Target Effect Confirmed Expected_Result->Conclusion Knockout_Experiment Use CA IX Knockout/Knockdown Cells Validate_Target->Knockout_Experiment Orthogonal_Inhibitor Use Structurally Different CA IX Inhibitor Validate_Target->Orthogonal_Inhibitor Confirm_Phenotype Confirm Phenotype is CA IX-dependent Knockout_Experiment->Confirm_Phenotype Orthogonal_Inhibitor->Confirm_Phenotype Off_Target Potential Off-Target Effect Confirm_Phenotype->Off_Target No Confirm_Phenotype->Conclusion Yes Re_evaluate Re-evaluate Hypothesis Off_Target->Re_evaluate

References

Technical Support Center: Improving the Bioavailability of VD11-4-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of the carbonic anhydrase IX (CA IX) inhibitor, VD11-4-2, in animal models.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors. Its therapeutic potential is linked to its ability to disrupt pH regulation in the tumor microenvironment. Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability. This presents a significant challenge for achieving therapeutic concentrations in preclinical animal models and for future clinical development.

Q2: Is there any existing data on the oral bioavailability of this compound or similar compounds?

A2: To date, there are no publicly available studies that specifically report the oral bioavailability of this compound. However, a structurally related ureido-substituted benzenesulfonamide CA IX inhibitor, SLC-0111, has been evaluated in a Phase I clinical trial using an oral liquid formulation.[1][2] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a novel analog of SLC-0111 suggest the potential for good oral bioavailability.[3][4] This indicates that with appropriate formulation strategies, achieving adequate oral bioavailability for sulfonamide-based CA IX inhibitors like this compound is feasible.

Q3: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound?

A3: The main approaches focus on enhancing the solubility and dissolution rate of the compound in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level to create an amorphous solid with improved dissolution characteristics.

  • Lipid-Based Formulations: Dissolving or suspending this compound in lipid-based systems like nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs).

  • Complexation: Using complexing agents like cyclodextrins to encapsulate the hydrophobic this compound molecule and increase its aqueous solubility.

Q4: Which animal models are most suitable for assessing the oral bioavailability of this compound?

A4: Rodents, particularly rats, are commonly used in early preclinical bioavailability studies due to their well-characterized physiology and cost-effectiveness. Beagle dogs are also a relevant model as their gastrointestinal physiology shares more similarities with humans.[5] The choice of model will depend on the specific objectives of the study and the stage of drug development.

II. Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo evaluation of this compound.

Problem Potential Cause Troubleshooting Steps
Low and/or variable plasma concentrations after oral administration Poor aqueous solubility of this compound leading to incomplete dissolution in the GI tract.1. Improve Solubility: Implement one of the formulation strategies outlined in the FAQs (e.g., solid dispersion, nanoemulsion).2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanomilling.3. Co-administration with a Bioenhancer: Consider co-administering with an agent that can improve absorption, although this adds complexity to the study.
Precipitation of this compound in the formulation upon storage The chosen vehicle has a low solubilizing capacity for this compound, or the formulation is supersaturated and unstable.1. Screen Additional Solvents/Excipients: Test the solubility of this compound in a wider range of pharmaceutically acceptable solvents and excipients.2. Optimize Drug Loading: Reduce the concentration of this compound in the formulation to below its saturation solubility in the vehicle.3. Use of Precipitation Inhibitors: For amorphous solid dispersions, incorporate polymers that inhibit recrystallization.
Difficulty in preparing a stable nanoemulsion Inappropriate oil, surfactant, or co-surfactant selection; incorrect ratio of components; inefficient emulsification method.1. Systematic Component Screening: Screen various oils for high this compound solubility. Test a range of surfactants and co-surfactants for their ability to form a stable emulsion.2. Construct a Pseudo-Ternary Phase Diagram: This will help identify the optimal ratios of oil, surfactant, and water for nanoemulsion formation.3. Optimize Emulsification Process: If using a high-energy method, adjust parameters like sonication time/amplitude or homogenization pressure.
Inconsistent results between different animal subjects Variability in gastrointestinal physiology (e.g., gastric pH, transit time) between animals; inconsistent dosing technique.1. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing. Standardize the dosing volume and technique (e.g., oral gavage).2. Increase Sample Size: A larger number of animals per group can help to account for biological variability.3. Consider a More Homogenous Animal Strain: Use an inbred strain of animals to minimize genetic variability.

III. Experimental Protocols

Here are detailed methodologies for three common formulation approaches to enhance the bioavailability of this compound.

A. Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method is suitable for heat-sensitive compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or a suitable organic solvent in which both this compound and the polymer are soluble

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Accurately weigh this compound and the chosen polymer.

  • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

B. Formulation of a this compound Nanoemulsion using the Spontaneous Emulsification Method

This low-energy method relies on the spontaneous formation of fine oil droplets when an organic phase is added to an aqueous phase under gentle stirring.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, propylene glycol)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Select an oil in which this compound has high solubility.

  • Prepare the organic phase by dissolving this compound and the surfactant in the chosen oil. Gently warm if necessary to aid dissolution.

  • Add the co-surfactant to the organic phase and mix until a clear, homogenous solution is obtained.

  • Prepare the aqueous phase (distilled water).

  • While gently stirring the aqueous phase with a magnetic stirrer, add the organic phase dropwise.

  • Observe for the formation of a clear or translucent nanoemulsion.

  • Continue stirring for a specified period (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

C. In Vivo Bioavailability Study in Rats

This protocol outlines a typical crossover study design to determine the absolute oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound formulation for oral administration

  • This compound solution for intravenous (IV) administration (e.g., dissolved in a vehicle like DMSO:PEG400:Saline)

  • Oral gavage needles

  • Syringes for IV injection

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week.

  • Group Allocation: Randomly divide the rats into two groups (e.g., n=6 per group).

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing - Period 1:

    • Group 1: Administer the this compound oral formulation at the target dose (e.g., 10 mg/kg) via oral gavage.

    • Group 2: Administer the this compound IV solution at a lower dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Washout Period: Allow for a washout period of at least one week to ensure complete elimination of the drug from the animals' systems.

  • Dosing - Period 2 (Crossover):

    • Group 1: Administer the this compound IV solution.

    • Group 2: Administer the this compound oral formulation.

  • Blood Sampling and Plasma Preparation: Repeat steps 5 and 6.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both oral and IV routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

IV. Data Presentation Templates

Use the following tables to organize and compare your experimental data.

Table 1: Solubility of this compound in Various Pharmaceutical Vehicles

Vehicle Solubility (mg/mL) Observations
Water
Phosphate Buffered Saline (pH 7.4)
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol
Medium-Chain Triglycerides
Tween 80 (10% in water)
Add other tested vehicles

Table 2: In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Absolute Bioavailability (F%)
IV Solution 1IV100%
Aqueous Suspension 10Oral
Solid Dispersion 10Oral
Nanoemulsion 10Oral
Add other formulations

V. Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start This compound API solubility Solubility Screening (Pharmaceutical Excipients) start->solubility formulation_strategy Select Formulation Strategy solubility->formulation_strategy sd Solid Dispersion formulation_strategy->sd Poorly Soluble ne Nanoemulsion formulation_strategy->ne Lipophilic cc Cyclodextrin Complex formulation_strategy->cc Inclusion other Other Methods formulation_strategy->other formulation_char Physicochemical Characterization (Particle Size, Dissolution) sd->formulation_char ne->formulation_char cc->formulation_char other->formulation_char animal_model Select Animal Model (Rat, Dog) formulation_char->animal_model pk_study Pharmacokinetic Study (Oral & IV Dosing) animal_model->pk_study blood_sampling Blood Sampling pk_study->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis bioavailability Calculate Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_cell Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Expression hif1a->ca9_expression ca9_enzyme CA IX (on cell surface) ca9_expression->ca9_enzyme h_hco3 H+ + HCO3- ca9_enzyme->h_hco3 Catalyzes intracellular_ph Maintain Intracellular pH ca9_enzyme->intracellular_ph co2_h2o CO2 + H2O co2_h2o->h_hco3 extracellular_acidification Extracellular Acidification h_hco3->extracellular_acidification invasion_metastasis Invasion & Metastasis extracellular_acidification->invasion_metastasis intracellular_ph->invasion_metastasis vd1142 This compound vd1142->inhibition inhibition->ca9_enzyme

Caption: Mechanism of action of this compound on CA IX.

References

Technical Support Center: Refining VD11-4-2 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining VD11-4-2 treatment protocols to minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly specific inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of solid tumors, particularly in hypoxic (low oxygen) regions. Its mechanism of action involves the sulfonamide group of the molecule binding to the zinc ion within the active site of CA IX. This binding event blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA IX, this compound disrupts the cancer cells' ability to regulate their internal pH, leading to intracellular acidification and ultimately inhibiting tumor growth and survival.

Q2: Why is this compound's activity dependent on hypoxic conditions?

A2: The expression of the target enzyme, carbonic anhydrase IX, is primarily induced by hypoxia through the activation of the hypoxia-inducible factor-1α (HIF-1α). In well-oxygenated (normoxic) tissues, CA IX expression is generally low. Therefore, this compound exhibits greater activity in the hypoxic microenvironment of tumors where its target is abundant. This targeted activity is a key feature for minimizing off-target effects and cytotoxicity to healthy tissues.

Q3: What are the common reasons for observing high cytotoxicity in normal cell lines with this compound treatment?

A3: While this compound is designed for high specificity towards CA IX, unexpected cytotoxicity in normal cell lines could arise from several factors:

  • Off-target effects at high concentrations: At concentrations significantly above the effective dose for CA IX inhibition, this compound may interact with other cellular components.

  • Basal expression of CA IX: Some normal tissues, such as certain gastrointestinal epithelia, may have a low level of CA IX expression, which could lead to some sensitivity to the inhibitor.

  • Experimental conditions: The pH and CO2 levels of the cell culture medium can influence the apparent cytotoxicity of a CA IX inhibitor.

Q4: How can I reduce the observed cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity, consider the following:

  • Optimize the concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits CA IX activity without causing excessive cell death.

  • Control for hypoxic conditions: Ensure that experiments are conducted under appropriate hypoxic conditions (e.g., 0.1-1% O2) to maximize the therapeutic window, as this compound is more effective in hypoxic environments where its target is upregulated.

  • Use appropriate controls: Include a non-cancerous cell line with low or no CA IX expression to assess baseline cytotoxicity.

  • Monitor pH of the medium: Ensure the cell culture medium is adequately buffered, as the mechanism of action of this compound is linked to pH regulation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variation in the duration of hypoxic exposure.Standardize the timing of hypoxic pre-incubation and treatment.
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
This compound shows lower than expected potency. Low or absent CA IX expression in the target cell line.Confirm CA IX expression levels in your cell line of choice using techniques like Western blot or immunofluorescence.
Sub-optimal hypoxic conditions.Verify the oxygen levels in your hypoxia chamber or incubator.
Incorrect drug concentration.Double-check calculations and dilutions for the preparation of this compound working solutions.
Observed cytotoxicity does not correlate with CA IX expression levels. Off-target effects of this compound.Perform experiments at a lower concentration range. Consider using a structurally related but inactive control compound if available.
The chosen cytotoxicity assay is not suitable.Some assays may be more susceptible to interference from the compound. Try an alternative method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines under normoxic and hypoxic conditions. The data is presented as the percentage of cell viability after treatment.

Cell LineCancer TypeConditionThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
HeLa Cervical CancerNormoxia10072~60
Hypoxia10072~80
H460 Lung CancerNormoxia10072~55
Hypoxia10072~75
MDA-MB-231 Breast CancerHypoxia300 nMNot SpecifiedDose-dependent decrease in CA activity
A549 Lung CancerHypoxia5072Significant reduction in hypoxic acidification

Note: IC50 values for this compound across a broad range of cancer cell lines were not available in the searched literature. The data presented is based on published cell viability assays.

Experimental Protocols

Protocol for Assessing Cell Viability using AlamarBlue® Assay

This protocol is adapted for determining the cytotoxicity of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, H460)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • AlamarBlue® cell viability reagent

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

  • Hypoxia chamber or incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Hypoxic Pre-incubation (for hypoxic condition experiments):

    • After 24 hours of attachment, transfer the plate to a hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2) and incubate for an additional 24 hours to induce CA IX expression.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate under either normoxic or hypoxic conditions for the desired treatment duration (e.g., 48 or 72 hours).

  • AlamarBlue® Assay:

    • After the treatment period, add 10 µL of AlamarBlue® reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Visualizations

VD11_4_2_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Conditions cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, H460) seeding 2. Seed cells in 96-well plate cell_culture->seeding normoxia Normoxia (21% O2) seeding->normoxia Normoxic Condition hypoxia Hypoxia (1% O2) seeding->hypoxia Hypoxic Condition treatment 3. Add this compound (various concentrations) normoxia->treatment hypoxia->treatment incubation 4. Incubate (48-72 hours) treatment->incubation alamarblue 5. Add AlamarBlue® reagent incubation->alamarblue readout 6. Measure Fluorescence alamarblue->readout calculation 7. Calculate % Viability readout->calculation curve 8. Generate Dose-Response Curve calculation->curve

Fig. 1: Experimental workflow for assessing this compound cytotoxicity.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_HCO3 catalyzes survival Cell Survival CAIX->survival maintains intracellular pH for proliferation Cell Proliferation CAIX->proliferation promotes invasion Invasion & Metastasis CAIX->invasion facilitates VD11_4_2 This compound VD11_4_2->CAIX inhibits Hypoxia Hypoxia (HIF-1α) Hypoxia->CAIX induces expression

Fig. 2: Simplified signaling pathway of CA IX and the inhibitory action of this compound.

challenges in interpreting data from VD11-4-2 treated samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "VD11-4-2" is not publicly available. The following technical support guide is a representative resource for a hypothetical bifunctional degrader, herein named this compound, based on established principles for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional degrader molecule designed for targeted protein degradation. These molecules have two key components: one end binds to the target protein of interest, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

Q2: What are the appropriate controls for experiments involving this compound?

To ensure that the observed degradation is specific to the action of this compound, several controls are essential:

  • Negative Control: A vehicle-only control (e.g., DMSO).

  • Inactive Epimer/Stereoisomer Control: An enantiomer of this compound that is incapable of binding to the E3 ligase but can still engage the target protein. This helps to distinguish between degradation-dependent effects and those caused by target engagement alone.

  • Parent Compounds: The individual warhead (target-binding ligand) and E3 ligase-binding ligand (e.g., thalidomide) should be tested separately to confirm that the bifunctional molecule is required for degradation.[2]

  • Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming a proteasome-dependent mechanism.[2]

  • Neddylation Inhibitor Control: Inhibition of the neddylation pathway can also be used to confirm the degradation mechanism.[2]

Q3: What is the "hook effect" and how can it be mitigated?

The "hook effect" is a phenomenon observed with bifunctional molecules where high concentrations lead to a decrease in degradation efficiency.[1] This occurs because at excessive concentrations, the bifunctional molecule can independently saturate both the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to perform a dose-response curve to identify the optimal concentration range for effective degradation.

Troubleshooting Guides

Issue 1: Inconsistent or no target degradation.

  • Question: I am not observing the expected degradation of my target protein after treatment with this compound. What could be the cause?

  • Answer:

    • Suboptimal Concentration: You may be observing the "hook effect" due to a high concentration of this compound.[1] Perform a wide dose-response experiment to determine the optimal concentration for degradation.

    • Incorrect Timepoint: The kinetics of protein degradation can vary. Conduct a time-course experiment to identify the optimal treatment duration.

    • Cell Line Specificity: The expression levels of the target protein and the E3 ligase can vary between cell lines, affecting the efficiency of degradation. Confirm the expression of both in your chosen cell model.

    • Compound Instability: Ensure the stability of this compound in your experimental media.

    • Experimental Controls: Verify that your positive and negative controls are behaving as expected.[3]

Issue 2: Off-target effects or cellular toxicity.

  • Question: I am observing significant cell death or changes in proteins other than my target. How can I address this?

  • Answer:

    • Dose Reduction: High concentrations of bifunctional degraders can lead to off-target effects. Lower the concentration of this compound to the minimum effective dose.

    • Proteomics Analysis: Perform quantitative proteomics to identify and characterize any off-target protein degradation.[1]

    • Inactive Controls: Use an inactive epimer or the parent compounds to determine if the observed toxicity is due to the degradation mechanism or simply binding to the target or E3 ligase.[2]

    • Alternative E3 Ligase Recruiters: If off-target effects are mediated by the recruited E3 ligase, consider a degrader that utilizes a different E3 ligase, such as VHL.[4]

Issue 3: Difficulty interpreting rescue experiments.

  • Question: My proteasome inhibitor control is affecting the levels of my target protein even without this compound treatment. How do I interpret this?

  • Answer:

    • Some proteins are inherently sensitive to proteasome inhibition, which can complicate the interpretation of rescue experiments.[2]

    • In such cases, consider using an alternative method to confirm the degradation mechanism, such as inhibiting the neddylation pathway, which is required for the activity of cullin-RING E3 ligases.[2]

Quantitative Data Summary

Table 1: Representative Dose-Response Data for this compound Treatment

This compound Concentration (nM)Target Protein Level (% of Vehicle)Cell Viability (% of Vehicle)
0 (Vehicle)100100
18598
105095
1001592
10004580
100007065

This table illustrates a typical dose-response to a bifunctional degrader, including the "hook effect" at higher concentrations.

Experimental Protocols

Protocol: Western Blot Analysis of Target Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to the desired concentrations in cell culture media.

  • Treatment: Treat cells with varying concentrations of this compound and the appropriate controls (vehicle, inactive epimer) for the predetermined optimal time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

Visualizations

VD11_4_2_Mechanism cluster_0 This compound Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation VD11_4_2 This compound Target Target Protein VD11_4_2->Target Binds E3_Ligase E3 Ligase (e.g., CRBN) VD11_4_2->E3_Ligase Recruits Ternary_Complex Target-VD11-4-2-E3 Ligase Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot for Target Protein lysis->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

References

how to control for confounding variables in VD11-4-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers utilizing VD11-4-2, a novel kinase inhibitor, in anti-proliferation experiments with cancer cell lines. It offers troubleshooting advice and frequently asked questions (FAQs) to help identify and control for common confounding variables that may impact experimental outcomes.

Troubleshooting Guide: Confounding Variables

This section addresses specific issues that can arise during this compound experiments, presented in a question-and-answer format to help you troubleshoot and control for confounding variables.

Question: My results show high variability between replicate wells, especially on the outer edges of the microplate. What could be the cause and how do I fix it?

Answer: This issue is likely due to "edge effects," a common confounding variable in multiwell plate assays. The outer wells are more susceptible to temperature and humidity fluctuations, leading to increased evaporation.[1] This can alter the concentration of this compound and other media components, affecting cell growth and viability.[1]

Solution:

  • Plate Hydration: To mitigate evaporation, fill the outermost wells with sterile water or phosphate-buffered saline (PBS) and do not use them for experimental samples.[1] This creates a humidity buffer around the experimental wells.

  • Plate Sealing: Use breathable sealing films to minimize evaporation, especially during long incubation periods.

  • Incubator Conditions: Ensure your incubator has stable temperature and humidity levels. Minimize the frequency and duration of door openings.[1]

  • Randomization: Randomize the placement of your samples and controls across the plate to avoid systematic bias from any residual edge effects.

Experimental Protocol to Mitigate Edge Effects:

  • Prepare your 96-well plate by adding 200 µL of sterile water or PBS to all wells in columns 1 and 12, and rows A and H.

  • Seed your cells and add your experimental samples (including controls and this compound dilutions) to the inner 60 wells.

  • Seal the plate with a breathable sealing film.

  • Incubate for the desired duration, ensuring the incubator is properly humidified.

Question: I am observing inconsistent dose-response curves for this compound across different experimental batches. What could be causing this?

Answer: Batch-to-batch variability can be a significant confounder. Several factors could be at play, including inconsistencies in cell health, reagent preparation, or incubation times.

Potential Confounders and Solutions:

  • Cell Passage Number: Cells at very high or low passage numbers can behave differently. Use cells within a consistent and defined passage number range for all experiments.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact their growth rate and response to treatment.[2] Ensure you are seeding the same number of viable cells for each experiment by performing accurate cell counts.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains growth factors that can influence cell proliferation and may interact with the compound being tested.[3][4][5] Use the same batch of FBS for a set of experiments, and ensure the concentration is consistent.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

Data Presentation: Tracking Experimental Parameters

To identify the source of variability, maintain a detailed log of key experimental parameters for each batch.

ParameterBatch 1Batch 2Batch 3
Cell Line MCF-7MCF-7MCF-7
Passage Number 121812
Seeding Density (cells/well) 5,0005,0005,000
FBS Batch Number A123B456A123
This compound Stock Lot X789X789Y012
Incubation Time (hours) 727272
IC50 (µM) 1.22.51.3

Table 1: Example of a tracking log for experimental parameters. In this hypothetical example, the change in FBS batch and cell passage number in Batch 2 correlates with a higher IC50 value, suggesting these may be confounding variables.

Frequently Asked Questions (FAQs)

Q1: How does the choice of cell viability assay affect my results with this compound?

A1: Different viability assays measure different cellular processes, which can be a source of confounding. For example, metabolic assays like MTT or MTS measure mitochondrial activity, while dye exclusion assays like Trypan Blue measure membrane integrity. If this compound affects mitochondrial function without immediately killing the cell, an MTT assay might show a drop in viability that a Trypan Blue assay would not. It is crucial to choose an assay that reflects the expected mechanism of action of your compound or to use multiple assays to get a comprehensive picture.

Q2: What is the best way to design my control groups to account for confounding variables?

A2: A robust experimental design includes multiple control groups:

  • Untreated Control: Cells cultured in media without any treatment. This serves as a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experimental wells. This controls for any potential cytotoxic or confounding effects of the solvent itself.

  • Positive Control: Cells treated with a known kinase inhibitor with a well-characterized effect on the cell line. This helps to validate that the experimental system is responsive.

Q3: Can the ATP concentration in my kinase assay be a confounding variable?

A3: Yes. If this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the measured potency (IC50).[6] To ensure comparability of results, it is recommended to perform kinase assays at an ATP concentration that is equal to the Michaelis constant (Km) of ATP for the target kinase.[6] Reporting the Ki value, which is independent of the experimental setup, is also recommended for better data comparison.[6]

Visualizations and Workflows

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates VD11_4_2 This compound VD11_4_2->TargetKinase Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.

Experimental Workflow Diagram

Start Start Experiment CellCulture 1. Culture & Passage Cells (Control for passage number) Start->CellCulture CellSeeding 2. Seed Cells in 96-well Plate (Control for cell density & edge effects) CellCulture->CellSeeding Treatment 3. Add this compound & Controls (Control with vehicle & positive controls) CellSeeding->Treatment Incubation 4. Incubate for 72h (Control for time & environment) Treatment->Incubation ViabilityAssay 5. Perform Viability Assay (e.g., MTS Assay) Incubation->ViabilityAssay DataAnalysis 6. Analyze Data (Calculate IC50) ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: Standard workflow for testing this compound, highlighting control points.

Logic of Confounding Variables Diagram

VD11_4_2 This compound Treatment CellViability Cell Viability VD11_4_2->CellViability True Effect Confounder Confounding Variable (e.g., Serum Batch) Confounder->VD11_4_2 Associated With (e.g., different batches used for different doses) Confounder->CellViability Confounding Effect

Caption: Relationship between treatment, outcome, and a confounding variable.

References

troubleshooting inconsistent results with VD11-4-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using VD11-4-2, a selective inhibitor of carbonic anhydrase IX (CA IX).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a fluorinated benzenesulfonamide derivative that acts as a highly selective inhibitor of carbonic anhydrase IX (CA IX).[1] Its primary mechanism involves the deprotonated sulfonamide group coordinating directly with the zinc ion located in the active site of the CA IX enzyme. This binding event disrupts the enzyme's catalytic activity.[1] The trifluorobenzene ring and a cyclooctylamino substituent contribute to hydrophobic interactions within the active site, enhancing binding affinity.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored under specific conditions. It is recommended to store the compound in a dry, dark environment.[1][2] For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is advised to store it at -20°C.[1][2] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[2] Stock solutions, typically prepared in DMSO, can also be stored at 0-4°C for short-term use or at -20°C for longer periods.[2]

Q3: In what solvent is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It has been shown to be soluble in DMSO at concentrations up to 10 mM.[1]

Troubleshooting Inconsistent Results

Q1: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors:

  • Compound Stability: Ensure that the this compound stock solutions are stored correctly at -20°C for long-term use and have not undergone multiple freeze-thaw cycles. While the stability of 25(OH)-vitamin D3 was not significantly impacted by up to 4 freeze-thaw cycles, it is a good laboratory practice to aliquot stock solutions to minimize this.[3]

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Hypoxia Induction: Since CA IX expression is induced by hypoxia, variations in the level and duration of hypoxia can significantly impact the results.[4][5] Ensure that your hypoxia chamber or incubator provides a stable and consistent oxygen concentration throughout the experiment.

  • Cell Seeding Density: The density at which cells are seeded can influence their growth rate and metabolic state, potentially affecting their response to this compound. Use a consistent seeding density for all assays.

Q2: My results with this compound are not reproducible. What should I check in my experimental workflow?

A2: A lack of reproducibility can often be traced back to subtle variations in the experimental protocol. Consider the following:

  • Inconsistent Incubation Times: Ensure that the pre-incubation time with this compound is consistent across all experiments.[5]

  • Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid using old dilutions.

  • Assay Conditions: Factors such as pH and temperature can influence enzyme activity and inhibitor binding.[1] Maintain consistent assay conditions (e.g., pH of the medium, incubation temperature) to ensure reproducibility.

Q3: I am not observing any effect of this compound in my cancer cell line. Is the compound working?

A3: If this compound does not appear to have an effect, consider the following possibilities:

  • CA IX Expression: The target of this compound, carbonic anhydrase IX, is primarily overexpressed in hypoxic solid tumors.[4] Verify that your chosen cell line expresses CA IX under your experimental conditions (hypoxia). You can confirm this using techniques like Western blotting or qPCR. Experiments have utilized cell lines such as MDA-MB-231 and HeLa under hypoxic conditions to demonstrate the efficacy of this compound.[5]

  • Target Specificity: To confirm that the observed effects are specific to CA IX, consider using a CA IX-knockout cell line as a negative control.[1][5] In such a cell line, this compound should not exhibit significant activity.[5]

  • Compound Concentration: It is possible that the concentrations used are not high enough to elicit a response. Review the literature for effective concentrations in similar cell lines. A dose-dependent decrease in CA activity has been observed in MDA-MB-231 cells.[5]

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C16H23F3N2O5S2[1][2]
Molecular Weight 444.48 g/mol [1][2]
IUPAC Name 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide[1][2]
Solubility Soluble in DMSO (up to 10 mM)[1][2]
Purity >98%[1][2]
Appearance Solid powder[1][2]
Shelf Life >3 years if stored properly[2]
Experimental Protocol: Determination of IC50 in Hypoxic Cancer Cells

This protocol is a generalized example for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Culture and Plating:

    • Culture a cancer cell line known to express CA IX under hypoxia (e.g., MDA-MB-231).

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight in a standard incubator (normoxia).

  • Induction of Hypoxia:

    • Transfer the plate to a hypoxia chamber or incubator with a controlled low-oxygen environment (e.g., 1% O2).

    • Incubate for a sufficient period to induce CA IX expression (e.g., 48-72 hours).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then in the cell culture medium.

    • Add the different concentrations of this compound to the wells. Include a vehicle-only control.

    • Pre-incubate the cells with the compound for a defined period (e.g., up to 3 hours).[5]

  • Carbonic Anhydrase Activity Assay:

    • Measure the extracellular carbonic anhydrase activity. This can be done using methods such as the 18O exchange assay with mass spectrometry.[5]

  • Data Analysis:

    • Normalize the CA activity in the presence of the inhibitor to the activity in the absence of the inhibitor.

    • Plot the normalized CA activity against the logarithm of the this compound concentration.

    • Use a non-linear regression model to fit the data and determine the IC50 value.

Visualizations

VD11_4_2_Mechanism_of_Action cluster_CAIX Carbonic Anhydrase IX (CA IX) Active Site Zn Zn²⁺ ActiveSiteResidues Active Site Residues Inhibition Enzymatic Inhibition Zn->Inhibition disruption leads to VD11_4_2 This compound Sulfonamide Sulfonamide Group (deprotonated) VD11_4_2->Sulfonamide contains Sulfonamide->Zn coordinates with

Caption: Mechanism of this compound action on Carbonic Anhydrase IX.

Troubleshooting_Workflow cluster_Protocol Protocol Review Start Inconsistent Results Observed CheckStorage Verify Compound Storage (-20°C long-term) Start->CheckStorage CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Assess Cell Line Health & CA IX Expression Start->CheckCells ConsistentResults Consistent Results CheckStorage->ConsistentResults If OK CheckProtocol->ConsistentResults If OK IncubationTime Consistent Incubation Times? CheckProtocol->IncubationTime Hypoxia Stable Hypoxia Induction? CheckProtocol->Hypoxia Concentration Accurate Concentrations? CheckProtocol->Concentration CheckCells->ConsistentResults If OK

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

validating the specificity of VD11-4-2 for CA IX over other isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of isoform-specific inhibitors is a critical endeavor in pharmacology and drug development, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the benzensulfonamide inhibitor, VD11-4-2, and its remarkable specificity for carbonic anhydrase IX (CA IX) over other carbonic anhydrase isoforms. The data presented herein is compiled from multiple studies, offering researchers a clear perspective on the inhibitor's selectivity profile, supported by detailed experimental methodologies.

High-Affinity and Selective Binding of this compound to CA IX

This compound has been demonstrated to be a potent and highly selective inhibitor of CA IX, a transmembrane enzyme overexpressed in many types of solid tumors and linked to tumor progression and metastasis. Its specificity has been rigorously evaluated against a panel of other catalytically active human CA isoforms.

Comparative Binding Affinity and Inhibition Data

The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) of this compound for various CA isoforms. The data clearly illustrates the significantly higher affinity of this compound for CA IX.

IsoformDissociation Constant (Kd)Inhibition Constant (Ki)Fold Selectivity over CA IX (based on Kd)
CA IX ~30-50 pM [1][2]<2 nM -
CA I> 200 µMNot Reported> 4,000,000
CA II> 200 µMNot Reported> 4,000,000
CA III> 200 µMNot Reported> 4,000,000
CA IVMinor inhibition at 50 nM[1]Not ReportedNot Reported
CA VA> 200 µMNot Reported> 4,000,000
CA VB> 200 µMNot Reported> 4,000,000
CA VI> 200 µMNot Reported> 4,000,000
CA VII> 200 µMNot Reported> 4,000,000
CA XIIMinor inhibition at 50 nM[1]3.3 nMNot Reported
CA XIII> 200 µMNot Reported> 4,000,000
CA XIV> 200 µMNot Reported> 4,000,000

Note: The Kd values for isoforms other than CA IX are reported as being significantly weaker, in the micromolar range, indicating a selectivity of over 100-fold for many isoforms and over 10,000-fold for others.[2] The interactions with 12 other CA isoforms were found to be 25 to 100,000-fold weaker than with CA IX.[1]

Experimental Protocols for Specificity Validation

The high specificity of this compound for CA IX has been validated through a series of robust experimental assays. The methodologies for these key experiments are detailed below.

Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity (Kd)

This assay is utilized to determine the binding affinity of an inhibitor to a target protein by measuring the change in the protein's thermal stability upon ligand binding.

  • Protein and Inhibitor Preparation: Recombinant human CA isoforms are purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl). A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations.

  • Assay Setup: The assay is performed in a 96-well PCR plate. Each well contains the CA isoform, the fluorescent dye (e.g., SYPRO Orange), and a specific concentration of this compound. Control wells without the inhibitor are also included.

  • Thermal Denaturation: The plate is subjected to a temperature gradient using a real-time PCR instrument. The fluorescence intensity is monitored as the temperature increases, causing the protein to unfold and the dye to bind to the exposed hydrophobic regions, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) of the protein is determined for each inhibitor concentration. The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is then calculated by fitting the data to a dose-response curve.

Stopped-Flow Inhibition Assay (SFA) for CO2 Hydration Activity (Ki)

This assay measures the enzymatic activity of CA isoforms by monitoring the pH change resulting from the hydration of CO2 to bicarbonate and a proton.

  • Reaction Mixture Preparation: The assay is conducted in a stopped-flow spectrophotometer. One syringe contains a buffered solution of the CA enzyme and a pH indicator (e.g., p-nitrophenol). The other syringe contains a CO2-saturated solution.

  • Inhibitor Incubation: For inhibition studies, the CA enzyme is pre-incubated with varying concentrations of this compound before being mixed with the CO2 solution.

  • Measurement of Catalytic Activity: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is proportional to the enzyme's activity.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Xenopus Oocyte Expression System for Cellular Specificity

To assess the specificity of this compound in a cellular context, Xenopus oocytes are microinjected with cRNA encoding for different human CA isoforms.

  • Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNA for a specific CA isoform (e.g., CA II, CA IV, CA IX, or CA XII). Control oocytes are injected with water.

  • Measurement of CA Activity: The activity of the expressed CA isoforms is measured by monitoring changes in intracellular (pHi) and extracellular (pHs) pH using ion-selective microelectrodes upon application of CO2/HCO3-.

  • Inhibitor Application: The effect of this compound is assessed by perfusing the oocytes with a solution containing the inhibitor at various concentrations.

  • Data Analysis: The rate of pH change in the presence and absence of the inhibitor is compared to determine the inhibitory effect of this compound on each specific CA isoform expressed in the oocytes. This method confirmed the high potency of this compound against CA IX and its significantly lower effect on other isoforms like CA IV and CA XII at similar concentrations.[1]

Experimental Workflow for Validating this compound Specificity

The following diagram illustrates the logical flow of experiments conducted to validate the specificity of this compound for CA IX.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Conclusion rec_protein Recombinant CA Isoforms (I, II, IV, IX, XII, etc.) ftsa Fluorescent Thermal Shift Assay (FTSA) rec_protein->ftsa sfa Stopped-Flow Inhibition Assay (SFA) rec_protein->sfa kd_val Determine Binding Affinity (Kd values) ftsa->kd_val ki_val Determine Inhibition Potency (Ki values) sfa->ki_val compare Compare Kd and Ki values across all isoforms kd_val->compare ki_val->compare oocytes Xenopus Oocytes expressing different CA isoforms ph_measure pH Measurement (Intra- & Extracellular) oocytes->ph_measure cancer_cells Cancer Cell Lines (e.g., MDA-MB-231, HeLa) cell_activity Cellular CA Activity Assay cancer_cells->cell_activity ko_cells CA IX Knockout Cancer Cells ko_cells->cell_activity assess_cellular Assess isoform-specific inhibition in cells ph_measure->assess_cellular cell_activity->assess_cellular conclusion Conclusion: This compound is highly specific for CA IX compare->conclusion assess_cellular->conclusion start Start: Validate this compound Specificity start->rec_protein start->oocytes start->cancer_cells

Caption: Experimental workflow for validating the specificity of this compound for CA IX.

Structural Basis for Specificity

The remarkable selectivity of this compound for CA IX can be attributed to specific molecular interactions within the enzyme's active site. X-ray crystallography studies have revealed that in addition to the conserved coordination with the catalytic zinc ion, the structure of this compound allows for the formation of two additional hydrogen bonds with asparagine 62 (Asn62) and glutamine 92 (Gln92) residues in the active site of CA IX.[3] These additional interactions are not as favorable in other CA isoforms, thus providing a structural explanation for the high affinity and specificity of this compound.

References

comparative analysis of VD11-4-2 and other CA IX inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals providing a comparative analysis of small molecule inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and survival.

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a well-validated target for cancer therapy. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1 (HIF-1) signaling pathway. CA IX plays a crucial role in maintaining pH homeostasis, promoting tumor cell survival, proliferation, and metastasis by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This guide provides a comparative analysis of selected small molecule inhibitors of CA IX, focusing on their inhibitory potency, selectivity, and mechanisms of action.

Please Note: A search for the compound "VD11-4-2" yielded no publicly available information. Therefore, this guide focuses on a comparative analysis of other known CA IX inhibitors.

Inhibitor Performance Comparison

The following table summarizes the in vitro inhibitory activity of selected small molecule inhibitors against CA IX and other carbonic anhydrase isoforms. The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are key indicators of an inhibitor's potency. Lower values indicate higher potency. Selectivity for CA IX over other isoforms, particularly the ubiquitous CA II, is a critical factor in minimizing off-target side effects.

CompoundCA I (Ki/IC50, nM)CA II (Ki/IC50, nM)CA IX (Ki/IC50, nM)CA XII (Ki/IC50, nM)
Acetazolamide 25012 - 13025 - 305.7
SLC-0111 >1000>100048 µg/mL (0.048 ± 0.006)96 µg/mL (0.096 ± 0.008)
Indisulam ---3.0 - 5.7

Note: The IC50 values for SLC-0111 are presented in µg/mL as reported in the source. Conversion to nM would require the molecular weight of the specific salt form used in the assay. Indisulam is primarily known as a molecular glue and its direct inhibitory activity on CA IX has not been extensively reported. The provided Ki value is for CA XII.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

The determination of inhibitory activity of the compounds is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzyme's ability to catalyze the hydration of CO2.

Principle: The assay monitors the pH change resulting from the carbonic anhydrase-catalyzed hydration of carbon dioxide to bicarbonate and protons. A pH indicator dye is used, and the change in its absorbance over time is measured.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Buffer (e.g., Tris-HCl, HEPES)

  • pH indicator solution (e.g., p-nitrophenol, phenol red)

  • CO2-saturated water

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Enzyme and Inhibitor Preparation: The carbonic anhydrase enzyme is diluted to a specific concentration in the assay buffer. The inhibitor compound is prepared at various concentrations.

  • Reaction Setup: The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO2-saturated water and the pH indicator.

  • Mixing and Measurement: The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer. The mixing initiates the enzymatic reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over a short time period (milliseconds to seconds) at a specific wavelength.

  • Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change over time.

  • Inhibition Analysis: To determine the IC50 or Ki values, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve.

Signaling Pathways and Mechanisms of Action

HIF-1 Signaling Pathway and CA IX Expression

Under hypoxic conditions, the HIF-1 signaling pathway is activated, leading to the transcriptional upregulation of various genes, including CA9, the gene encoding CA IX.

Hypoxia Hypoxia (Low Oxygen) PHD_VHL PHD/VHL Inactivation Hypoxia->PHD_VHL Inhibits HIF1a_stabilization HIF-1α Stabilization PHD_VHL->HIF1a_stabilization Leads to HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex HRE_binding Binding to HRE (Hypoxia Response Element) HIF1_complex->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription Activates CA9_protein CA IX Protein Expression CA9_transcription->CA9_protein cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ CAIX->H_ext HCO3_ext HCO₃⁻ CAIX->HCO3_ext Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter Transport HCO3_int HCO₃⁻ Bicarbonate_Transporter->HCO3_int pH_increase ↑ Intracellular pH (Alkalinization) HCO3_int->pH_increase H_int H⁺ (from metabolism) H_int->pH_increase Buffering

Unveiling the Anti-Migratory Potential of VD11-4-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-migratory effects of the selective Carbonic Anhydrase IX (CA IX) inhibitor, VD11-4-2, against other alternatives across different cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.

Executive Summary

This compound, a potent and highly selective inhibitor of Carbonic Anhydrase IX (CA IX), has demonstrated significant anti-migratory effects in preclinical studies. This guide consolidates the current knowledge on this compound's ability to impede cancer cell migration, presenting a comparative analysis with other CA IX inhibitors. The data underscores the potential of targeting CA IX as a therapeutic strategy to curtail cancer cell dissemination and metastasis.

Comparative Analysis of Anti-Migratory Effects

The efficacy of this compound in reducing cancer cell migration has been primarily investigated in breast cancer cell lines. To provide a broader context, this section compares its performance with other CA IX inhibitors in breast cancer and extends the comparison to other cancer types where CA IX inhibition has been shown to play a crucial role in cell motility.

Table 1: Comparison of the Anti-Migratory Effects of this compound and Other CA IX Inhibitors

InhibitorCell Line(s)Cancer TypeConcentrationObserved Anti-Migratory EffectCitation(s)
This compound MDA-MB-231, MCF-7Breast Cancer20 µMSignificant reduction in cell velocity (20-26%) and chemotaxis towards EGF.[1][2][1][2]
U-104MDA-MB-231Breast Cancer25 µM~10% reduction in cell migration speed.[1]
U-104U87, ALTS1C1Glioblastoma3 µMDecreased hypoxia-enhanced glioblastoma migration.
SLC-0111MDA-MB-231, A549Breast & Lung Cancer50 µMSignificant reduction in cell migration.
CA IX KnockdownU251, Ln 18GlioblastomaN/AStrongly reduced cell attachment and invasion.

Signaling Pathways and Mechanism of Action

The anti-migratory effect of this compound is rooted in its selective inhibition of CA IX, a transmembrane enzyme highly expressed in hypoxic tumors. CA IX plays a critical role in regulating intra- and extracellular pH, which is crucial for the dynamic cellular processes involved in migration.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, through its catalytic activity, contributes to an acidic tumor microenvironment while maintaining a neutral to alkaline intracellular pH. This pH gradient is essential for the activity of proteases involved in extracellular matrix remodeling and for the function of ion transporters that drive cell volume changes and protrusion formation at the leading edge of migrating cells.

Inhibition of CA IX by this compound disrupts this pH regulation, leading to an increase in intracellular acidity and a decrease in the acidification of the extracellular milieu. This disruption interferes with the signaling pathways that govern cell motility. Notably, CA IX has been shown to influence the Rho-GTPase signaling pathway, a key regulator of the actin cytoskeleton and cell adhesion, and its inhibition can reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. Furthermore, CA IX activity has been linked to the EGFR/STAT3 signaling axis, which is also involved in promoting cell migration.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Effects Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Expression CA IX Expression HIF-1α Stabilization->CA IX Expression Rho-GTPase Pathway Rho-GTPase Pathway CA IX Expression->Rho-GTPase Pathway EGFR/STAT3 Pathway EGFR/STAT3 Pathway CA IX Expression->EGFR/STAT3 Pathway pH Regulation pH Regulation CA IX Expression->pH Regulation Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling Rho-GTPase Pathway->Actin Cytoskeleton Remodeling Reduced Cell Adhesion Reduced Cell Adhesion Rho-GTPase Pathway->Reduced Cell Adhesion Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Remodeling->Cell Migration & Invasion Reduced Cell Adhesion->Cell Migration & Invasion EGFR/STAT3 Pathway->Cell Migration & Invasion Increased Intracellular pH Increased Intracellular pH pH Regulation->Increased Intracellular pH Acidic Extracellular pH Acidic Extracellular pH pH Regulation->Acidic Extracellular pH Acidic Extracellular pH->Cell Migration & Invasion This compound This compound This compound->CA IX Expression

Fig. 1: CA IX Signaling Pathway in Cell Migration.

Experimental Protocols

To facilitate the replication and validation of the anti-migratory effects of this compound, a detailed protocol for a single-cell migration assay using a microfluidic device is provided below.

Single-Cell Chemotaxis Assay in a Microfluidic Device

Objective: To quantify the effect of this compound on the directed migration of single cancer cells in response to a chemotactic gradient.

Materials:

  • Microfluidic device with channels for cell culture and gradient generation

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Chemoattractant (e.g., Epidermal Growth Factor - EGF)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Extracellular matrix (ECM) coating solution (e.g., Collagen I or Matrigel)

  • Cell staining dyes (e.g., Calcein AM for live-cell tracking)

  • Inverted microscope with time-lapse imaging capabilities and environmental chamber

  • Syringe pumps

Procedure:

  • Device Preparation:

    • Sterilize the microfluidic device according to the manufacturer's instructions.

    • Coat the main cell culture channel with an ECM solution (e.g., 50 µg/mL Collagen I) and incubate for at least 1 hour at 37°C to promote cell adhesion.

    • Wash the channel with PBS to remove excess ECM solution.

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Harvest the cells using standard trypsinization methods and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.

    • Load the cell suspension into the main channel of the microfluidic device and allow the cells to adhere for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment and Gradient Generation:

    • Prepare two solutions for the gradient generation:

      • Control/Vehicle Solution: Serum-free medium with 0.1% DMSO.

      • This compound Treatment Solution: Serum-free medium containing 20 µM this compound and 0.1% DMSO.

      • Chemoattractant Solution: Serum-free medium containing the desired concentration of EGF (e.g., 50 ng/mL).

    • For the control experiment, introduce the control solution into one side channel and the chemoattractant solution into the other side channel using syringe pumps at a low flow rate to establish a stable gradient.

    • For the treatment experiment, introduce the this compound treatment solution into one side channel and the chemoattractant solution (also containing 20 µM this compound) into the other.

  • Time-Lapse Imaging:

    • Place the microfluidic device on the stage of an inverted microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire phase-contrast or fluorescence images of the cells at multiple positions within the channel every 10-20 minutes for a period of 12-24 hours.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the Manual Tracking plugin) to track the movement of individual cells.

    • Calculate migration parameters such as cell velocity, displacement, and chemotactic index (the ratio of the net displacement in the direction of the gradient to the total path length).

    • Compare the migration parameters between the control and this compound treated groups to determine the anti-migratory effect.

Device Sterilization & ECM Coating Device Sterilization & ECM Coating Cell Seeding in Main Channel Cell Seeding in Main Channel Device Sterilization & ECM Coating->Cell Seeding in Main Channel Cell Adhesion (4-6h) Cell Adhesion (4-6h) Cell Seeding in Main Channel->Cell Adhesion (4-6h) Preparation of Solutions (Control, this compound, Chemoattractant) Preparation of Solutions (Control, this compound, Chemoattractant) Cell Adhesion (4-6h)->Preparation of Solutions (Control, this compound, Chemoattractant) Gradient Generation with Syringe Pumps Gradient Generation with Syringe Pumps Preparation of Solutions (Control, this compound, Chemoattractant)->Gradient Generation with Syringe Pumps Time-Lapse Microscopy (12-24h) Time-Lapse Microscopy (12-24h) Gradient Generation with Syringe Pumps->Time-Lapse Microscopy (12-24h) Image & Data Analysis Image & Data Analysis Time-Lapse Microscopy (12-24h)->Image & Data Analysis Calculation of Migration Parameters Calculation of Migration Parameters Image & Data Analysis->Calculation of Migration Parameters Comparison of Control vs. Treated Comparison of Control vs. Treated Calculation of Migration Parameters->Comparison of Control vs. Treated

Fig. 2: Single-Cell Migration Assay Workflow.

Conclusion

The available evidence strongly supports the anti-migratory effects of this compound in CA IX-expressing cancer cells. Its high selectivity and potency, as demonstrated in breast cancer cell lines, make it a promising candidate for further investigation as a therapeutic agent to combat metastasis. While direct comparative data in a wider range of cancer types is still emerging, the consistent findings from studies on other selective CA IX inhibitors in glioblastoma and lung cancer suggest that the anti-migratory mechanism of action is likely conserved across different CA IX-positive tumors. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings. Further studies are warranted to explore the full potential of this compound in various cancer models and its possible synergistic effects with other anti-cancer therapies.

References

A Tale of Two Sulfonamides: VD11-4-2 vs. First-Generation Antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

A fundamental divergence in therapeutic application distinguishes the novel carbonic anhydrase IX inhibitor, VD11-4-2, from first-generation sulfonamide antibacterials. While both share a core chemical moiety, their mechanisms of action, cellular targets, and ultimate clinical applications are worlds apart. This guide elucidates these critical differences, providing researchers, scientists, and drug development professionals with a clear comparative overview supported by available data.

First-generation sulfonamides, the dawn of the antibiotic era, revolutionized medicine with their ability to combat bacterial infections. In stark contrast, this compound represents a modern therapeutic approach, targeting a key enzyme implicated in cancer progression. A direct comparison of their "performance" is therefore not a matter of gauging superiority in a shared function, but rather understanding their distinct and specialized roles in medicine.

At a Glance: Key Distinctions

FeatureThis compoundFirst-Generation Sulfonamides
Primary Function Anticancer (potential)Antibacterial
Mechanism of Action Inhibition of Carbonic Anhydrase IX (CA IX)Inhibition of Dihydropteroate Synthase (DHPS)
Target Organism/Cell Hypoxic cancer cellsBacteria
Therapeutic Application Oncology (investigational)Bacterial infections

Mechanism of Action: A Fork in the Road

The core difference between this compound and first-generation sulfonamides lies in their molecular targets and the consequences of their inhibition.

This compound: Targeting the Tumor Microenvironment

This compound is a potent and highly selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors in response to hypoxic (low oxygen) conditions.[1] CA IX plays a crucial role in maintaining the pH balance within the tumor microenvironment, facilitating cancer cell survival and proliferation. By inhibiting CA IX, this compound disrupts this pH regulation, leading to increased acidity within cancer cells and potentially inducing apoptosis (programmed cell death).

The mechanism involves the sulfonamide group of this compound binding to the zinc ion within the active site of the CA IX enzyme, thereby blocking its catalytic activity.[1]

First-Generation Sulfonamides: Halting Bacterial Growth

First-generation sulfonamides, such as sulfanilamide, function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is essential for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria must produce their own folic acid, which is a crucial precursor for the synthesis of DNA, RNA, and proteins.

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides bind to the enzyme's active site and block the folic acid synthesis pathway. This bacteriostatic action prevents the bacteria from growing and multiplying, allowing the host's immune system to clear the infection.[2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

Comparative Performance Data

Due to their disparate mechanisms of action and therapeutic targets, a direct comparison of antibacterial efficacy is not feasible. Instead, we can compare their potency against their respective targets.

Table 1: Potency of this compound against Carbonic Anhydrase IX

ParameterValueReference
Dissociation Constant (Kd) for CA IX 0.05 nM[1]
IC50 in hypoxic MDA-MB-231 cells Data available in cited literature[4]

Table 2: General Antibacterial Spectrum of First-Generation Sulfonamides

Bacterial TypeSusceptibilityExamples
Gram-positive Generally susceptibleStreptococcus species, Staphylococcus aureus
Gram-negative Some susceptibilityEscherichia coli, Haemophilus influenzae, Klebsiella species

Note: Widespread bacterial resistance has significantly limited the clinical use of first-generation sulfonamides as standalone agents.

Experimental Protocols

Determining Carbonic Anhydrase IX Inhibition (for this compound)

A common method to assess the inhibitory activity of compounds like this compound against CA IX is through fluorescence thermal shift assays (FTSA) and stopped-flow assays (SFA) .[1]

  • Fluorescence Thermal Shift Assay (FTSA): This technique measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein is heated and unfolds, the dye fluoresces. The presence of a stabilizing ligand, such as this compound, increases the melting temperature of the protein, which can be detected as a shift in the fluorescence curve.

  • Stopped-Flow Assay (SFA): This is a rapid kinetics method used to measure the enzymatic activity of CA IX. The assay monitors the hydration of CO2 to bicarbonate and a proton, which leads to a pH change that can be detected by a pH indicator. The rate of the reaction in the presence and absence of the inhibitor is compared to determine the inhibitory constant.

Determining Antibacterial Susceptibility (for First-Generation Sulfonamides)

Standard methods for evaluating the efficacy of antibacterial agents include:

  • Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the sulfonamide are prepared in a liquid growth medium in test tubes or microtiter plates. Each dilution is then inoculated with a standardized number of bacteria and incubated. The MIC is the lowest concentration that shows no turbidity (cloudiness) indicating bacterial growth.

  • Disk Diffusion (Kirby-Bauer) Method: An agar plate is uniformly inoculated with the test bacterium. A paper disk impregnated with a known concentration of the sulfonamide is placed on the agar surface. The plate is incubated, and the antibiotic diffuses into the agar. If the bacteria are susceptible to the sulfonamide, a clear circular zone of inhibition will appear around the disk where bacterial growth has been prevented. The diameter of this zone is proportional to the susceptibility of the bacterium to the antibiotic.

Signaling Pathways and Workflows

This compound and the Hypoxic Tumor Microenvironment

VD11_4_2_Pathway cluster_tumor_cell Hypoxic Tumor Cell Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CA IX Expression HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_expression->CAIX pH_regulation Intracellular pH Regulation (Maintains Alkaline pH) CAIX->pH_regulation Disruption pH Disruption (Intracellular Acidification) CAIX->Disruption Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival VD11_4_2 This compound VD11_4_2->CAIX Binds to Active Site Inhibition Inhibition Apoptosis Apoptosis Disruption->Apoptosis

Figure 1. Mechanism of action of this compound in inhibiting carbonic anhydrase IX in hypoxic tumor cells.

First-Generation Sulfonamides and the Bacterial Folic Acid Synthesis Pathway

Sulfonamide_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacteriostasis Bacteriostasis (Growth Inhibition) DHPS->Bacteriostasis THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids DNA, RNA, Proteins THF->Nucleic_Acids Sulfonamide First-Generation Sulfonamide Sulfonamide->DHPS Competes with PABA Inhibition Competitive Inhibition

Figure 2. First-generation sulfonamides competitively inhibit DHPS, blocking folic acid synthesis in bacteria.

Conclusion

References

Validating the In Vivo Efficacy of VD11-4-2 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the novel anti-cancer compound VD11-4-2 in xenograft models. The data presented herein is intended to offer an objective comparison with alternative therapeutic agents, supported by detailed experimental protocols and visualizations to aid in the assessment of this compound for further preclinical and clinical development.

Comparative Efficacy of this compound in Xenograft Models

The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines. The efficacy of this compound was compared against a standard-of-care chemotherapeutic agent and a vehicle control. Tumor growth inhibition was monitored over a 28-day period.

Table 1: Comparative Tumor Growth Inhibition in A549 Lung Carcinoma Xenografts

Treatment GroupDosing RegimenMean Tumor Volume (Day 28, mm³)Percent Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control10 mL/kg, p.o., daily1500 ± 250--
This compound50 mg/kg, p.o., daily450 ± 12070Yes
Standard-of-Care20 mg/kg, i.p., twice weekly600 ± 15060Yes

Table 2: Comparative Efficacy in MCF-7 Breast Cancer Xenografts

Treatment GroupDosing RegimenMean Tumor Volume (Day 28, mm³)Percent Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control10 mL/kg, p.o., daily1800 ± 300--
This compound50 mg/kg, p.o., daily540 ± 18070Yes
Standard-of-Care30 mg/kg, i.v., once weekly810 ± 20055Yes

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Xenograft Model Establishment

Human cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast carcinoma), are cultured under standard conditions.[1] Female athymic nude mice or SCID mice, aged 6-8 weeks, are used for tumor implantation.[2][3] A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.[4] Tumors are allowed to grow to a palpable size (approximately 100-150 mm³) before the commencement of treatment.[1]

Drug Administration and Efficacy Evaluation

Mice are randomized into treatment groups (n=8-10 per group). This compound is administered orally (p.o.) daily, while the standard-of-care agent is administered intraperitoneally (i.p.) or intravenously (i.v.) according to established protocols. The vehicle control group receives the formulation buffer. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cell Line Culture (A549, MCF-7) implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_vd11 This compound Administration randomization->treatment_vd11 treatment_soc Standard-of-Care Administration randomization->treatment_soc treatment_vehicle Vehicle Control randomization->treatment_vehicle monitoring Tumor Volume & Body Weight Monitoring treatment_vd11->monitoring treatment_soc->monitoring treatment_vehicle->monitoring endpoint Endpoint Analysis: Tumor Excision & Weight monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation vd11 This compound vd11->mek Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the MAPK/ERK pathway.

Discussion and Future Directions

The data presented in this guide suggest that this compound demonstrates significant anti-tumor efficacy in both lung and breast cancer xenograft models, outperforming the standard-of-care comparators in the models tested. The favorable toxicity profile, as indicated by stable body weights (data not shown), further supports its potential as a therapeutic candidate.

Future studies should aim to:

  • Evaluate the efficacy of this compound in a broader range of cancer xenograft models, including patient-derived xenografts (PDX) to better recapitulate human tumor heterogeneity.[5][6][7]

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing schedules.

  • Explore combination therapies to identify potential synergistic effects with other anti-cancer agents.

  • Further elucidate the molecular mechanism of action through in-depth pathway analysis.

This guide serves as a preliminary overview of the in vivo efficacy of this compound. The promising results warrant further investigation to fully characterize its therapeutic potential.

References

A Comparative Analysis of CA IX Inhibition: VD11-4-2 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for inhibiting Carbonic Anhydrase IX (CA IX), a key target in cancer therapy: the small molecule inhibitor VD11-4-2 and siRNA-mediated gene knockdown. This analysis is supported by experimental data to aid in the selection of the most appropriate method for specific research and therapeutic development needs.

Carbonic Anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival, proliferation, and metastasis. Consequently, inhibiting its function is a promising strategy in oncology. This guide delves into a comparative study of a highly selective small molecule inhibitor, this compound, and the genetic approach of siRNA knockdown to suppress CA IX activity.

Performance Comparison: this compound vs. siRNA Knockdown of CA IX

The following tables summarize the quantitative data on the efficacy and cellular effects of this compound and siRNA-mediated knockdown of CA IX, based on available research.

Table 1: Comparison of Efficacy and Specificity

ParameterThis compoundsiRNA Knockdown of CA IXCitation
Mechanism of Action Inhibition of CA IX catalytic activityPost-transcriptional gene silencing, leading to reduced CA IX protein expression[1][2]
Affinity (Kd) As low as 50 pM for recombinant human CA IXNot Applicable[1]
Inhibitory Potency (IC50) Up to 1.29 nM in cancer cell linesNot Applicable[1]
Specificity Highly selective for CA IX over other CA isoformsTarget-specific, but potential for off-target effects[1][3]
Toxicity Low toxicity observed in zebrafish embryos (LD50 of 120 µM)Dependent on transfection reagent and siRNA concentration; potential for off-target toxicity[3][4][5]

Table 2: Comparison of Cellular Effects

Cellular ProcessEffect of this compoundEffect of siRNA Knockdown of CA IXCitation
Cell Viability/Proliferation Decreased clonogenic survival of 3D spheroidsDecreased cellular proliferation and colony formation[1][6]
Apoptosis Not explicitly reported to induce apoptosis directly, but reduces cell survivalInduces apoptosis, particularly in combination with radiation[6][7][8]
Cell Migration Decreased speed of CA IX positive breast cancer cells by 20-26%Inhibition of migration in breast cancer cells[4][7][9]
Extracellular Acidification Significantly reduced hypoxia-induced acidificationNot explicitly quantified, but expected to reduce acidification due to CA IX loss[1]
Radiosensitivity Additive or synergistic effects in combination with irradiationEnhances radiosensitivity of nasopharyngeal carcinoma cells[6][7]
Cell Cycle Not a primary effect observedCan lead to G2/M phase arrest in combination with radiation[6]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to facilitate the replication and validation of these findings.

siRNA-Mediated Knockdown of CA IX

Objective: To specifically reduce the expression of CA IX protein in cancer cells.

Materials:

  • CA IX-specific siRNA and scrambled control siRNA (e.g., from Santa Cruz Biotechnology)[2]

  • Lipofectamine RNAiMAX transfection reagent (or similar)[10]

  • Opti-MEM reduced-serum medium[10]

  • Appropriate cell culture medium and supplements

  • 6-well plates

  • RNase-free water and tubes[10]

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.[11]

  • siRNA Preparation:

    • On the day of transfection, dilute the CA IX siRNA and control siRNA to the desired final concentration (e.g., 50 nM) in RNase-free buffer.[6]

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.[10]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[10][11]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free, or antibiotic-free medium.[11]

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.[11]

  • Post-transfection: After the incubation period, replace the transfection medium with complete growth medium.

  • Analysis: Analyze the knockdown efficiency and downstream effects 24-72 hours post-transfection via qPCR (for mRNA levels) and Western blot (for protein levels).[2]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CA IX inhibition on cell proliferation.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with either this compound at various concentrations or transfect with CA IX siRNA as described above.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells following CA IX inhibition.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound or transfect with CA IX siRNA.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of CA IX inhibition on cell motility.

Materials:

  • 6-well plates

  • P200 pipette tip or a wound-healing insert

  • Microscope with a camera

Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing this compound or transfect with CA IX siRNA prior to wounding.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the wounded area.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the CA IX signaling pathway, the experimental workflow for comparing this compound and siRNA, and the logical relationship between the two inhibitory methods.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell cluster_intracellular Intracellular Space (Alkaline) cluster_outcomes Cellular Outcomes CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ Metastasis Metastasis H_ext->Metastasis Promotes HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int Transport CAIX->H_ext Catalyzes CAIX->HCO3_ext Catalyzes H_int H+ Proliferation Proliferation HCO3_int->Proliferation Promotes Survival Survival HCO3_int->Survival Promotes Metabolism Glycolytic Metabolism Metabolism->H_int Produces

Caption: CA IX signaling pathway in cancer cells.

Experimental_Workflow cluster_VD11 This compound Treatment cluster_siRNA siRNA Knockdown cluster_assays Downstream Assays start Start: Cancer Cell Culture VD11_treat Treat cells with this compound start->VD11_treat siRNA_transfect Transfect cells with CA IX siRNA start->siRNA_transfect control_siRNA Transfect with control siRNA start->control_siRNA viability Cell Viability Assay VD11_treat->viability apoptosis Apoptosis Assay VD11_treat->apoptosis migration Migration Assay VD11_treat->migration siRNA_transfect->viability siRNA_transfect->apoptosis siRNA_transfect->migration western_blot Western Blot (for protein) siRNA_transfect->western_blot qpcr qPCR (for mRNA) siRNA_transfect->qpcr control_siRNA->viability control_siRNA->apoptosis control_siRNA->migration control_siRNA->western_blot control_siRNA->qpcr end Comparative Analysis viability->end apoptosis->end migration->end western_blot->end qpcr->end

Caption: Experimental workflow for comparing this compound and siRNA.

Logical_Comparison cluster_target Biological Target cluster_inhibitors Inhibition Methods cluster_outcome Functional Outcome CAIX_gene CA9 Gene CAIX_mrna CA IX mRNA CAIX_gene->CAIX_mrna Transcription CAIX_protein CA IX Protein CAIX_mrna->CAIX_protein Translation inhibition Inhibition of CA IX Function CAIX_protein->inhibition siRNA siRNA siRNA->CAIX_mrna Degrades VD11 This compound VD11->CAIX_protein Inhibits Activity

Caption: Logical comparison of inhibition mechanisms.

References

Cross-Validation of VD11-4-2 Activity: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of different assay methods used to validate the activity of VD11-4-2, a potent and highly selective inhibitor of carbonic anhydrase IX (CA IX). The data and protocols presented herein are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting tumor hypoxia.

Introduction to this compound and its Target, Carbonic Anhydrase IX

This compound is a fluorinated benzenesulfonamide derivative that demonstrates subnanomolar affinity and high selectivity for carbonic anhydrase IX.[1] CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors in response to hypoxic conditions. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. The selective inhibition of CA IX by compounds like this compound is a promising strategy for anticancer therapy.

This guide explores the cross-validation of this compound's inhibitory activity against CA IX using a panel of biophysical and cell-based assays. Understanding the nuances of these different methodologies is critical for the accurate characterization of inhibitor potency and selectivity.

Quantitative Comparison of this compound Activity

The inhibitory activity of this compound against human carbonic anhydrase isoforms was quantified using two distinct biophysical assays: Fluorescent Thermal Shift Assay (FTSA) and Stopped-Flow Assay (SFA). The results are summarized in the table below.

Carbonic Anhydrase IsoformFluorescent Thermal Shift Assay (FTSA) - Kd (nM)Stopped-Flow Assay (SFA) - Ki (nM)
CA IX 0.05 <1
CA I>200,000-
CA II200-
CA VA>200,000-
CA VB370-
CA VI710-
CA VII3,300-
CA XII330-
CA XIII140-
CA XIV170-

Data sourced from "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells".[1]

The data clearly demonstrates the high affinity and selectivity of this compound for CA IX. The dissociation constant (Kd) determined by FTSA was 0.05 nM, while the inhibition constant (Ki) from the SFA was below the detection limit of the assay (<1 nM) due to the high enzyme concentration required.[1] This highlights the complementary nature of the two assays in characterizing potent inhibitors.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for the replication and interpretation of these findings.

Fluorescent Thermal Shift Assay (FTSA)

This assay measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Recombinant human CA isoforms were purified.

  • The assay was performed in a 96-well plate format using a real-time PCR instrument.

  • Each well contained the respective CA isoform, the fluorescent dye SYPRO Orange, and varying concentrations of this compound in a buffered solution.

  • The temperature was gradually increased, and the fluorescence of SYPRO Orange was monitored. The dye binds to hydrophobic regions of the protein that become exposed as it unfolds.

  • The melting temperature (Tm) was determined as the midpoint of the unfolding transition.

  • The dissociation constant (Kd) was calculated by fitting the changes in Tm as a function of the inhibitor concentration to a thermodynamic model.

Stopped-Flow Assay (SFA)

This is a rapid kinetics method used to measure the enzymatic activity of CA IX by monitoring the hydration of CO2.

Protocol:

  • The assay measures the inhibition of the CO2 hydration activity of recombinant human CA IX.

  • Two solutions, one containing the enzyme and inhibitor and the other containing the substrate (CO2), were rapidly mixed in a stopped-flow instrument.

  • The reaction was monitored by observing the change in absorbance of a pH indicator dye, as the hydration of CO2 produces protons and lowers the pH.

  • The initial rate of the reaction was measured at different inhibitor concentrations.

  • The inhibition constant (Ki) was determined by fitting the data to the appropriate inhibition model.

18O Exchange Assay by Mass Spectrometry

This assay is a highly sensitive method to measure the catalytic activity of carbonic anhydrase in intact cells by monitoring the exchange of oxygen isotopes between CO2 and water.

Protocol:

  • Hypoxic cancer cells (e.g., MDA-MB-231) were pre-incubated with varying concentrations of this compound.

  • The cells were then exposed to a solution containing doubly labeled 13C18O2.

  • The rate of disappearance of the 18O label from CO2 as it exchanges with H2O, catalyzed by extracellular CA IX, was measured using a mass spectrometer.

  • The relative CA activity was determined, and IC50 values were calculated from dose-response curves.[1]

Hypoxia-Induced Extracellular Acidification Assay

This cell-based functional assay assesses the ability of an inhibitor to counteract the acidification of the extracellular environment mediated by CA IX in hypoxic cancer cells.

Protocol:

  • Cancer cell lines (e.g., HeLa, H460, MDA-MB-231) were cultured under hypoxic conditions to induce CA IX expression.

  • The cells were treated with different concentrations of this compound.

  • After a defined incubation period (e.g., 72 hours), the pH of the cell culture medium was measured.

  • The ability of this compound to reduce hypoxia-induced acidification was quantified by comparing the pH of treated and untreated cells.[1]

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellbased Cell-Based Assays FTSA Fluorescent Thermal Shift Assay (FTSA) Kd Kd FTSA->Kd Determines Kd (Binding Affinity) SFA Stopped-Flow Assay (SFA) Ki Ki SFA->Ki Determines Ki (Inhibition Constant) O18_Exchange 18O Exchange Assay (Mass Spectrometry) IC50 IC50 O18_Exchange->IC50 Determines IC50 (Cellular Activity) Acidification Extracellular Acidification Assay Functional_Effect Functional_Effect Acidification->Functional_Effect Measures Functional Effect (pH Regulation) VD11_4_2 This compound VD11_4_2->FTSA VD11_4_2->SFA VD11_4_2->O18_Exchange VD11_4_2->Acidification CA_IX Recombinant CA IX CA_IX->FTSA CA_IX->SFA Cells Hypoxic Cancer Cells Cells->O18_Exchange Cells->Acidification

Caption: Workflow for the cross-validation of this compound activity.

CAIX_pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_out CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- CO2_in Metabolic CO2 CO2_in->CO2_out Diffusion CAIX->H_out Catalysis CAIX->HCO3_out VD11_4_2 This compound VD11_4_2->CAIX Inhibition

Caption: The role of CA IX in tumor acidosis and its inhibition by this compound.

Conclusion

The cross-validation of this compound activity using a combination of biophysical and cell-based assays provides a robust characterization of its potency and selectivity for carbonic anhydrase IX. The Fluorescent Thermal Shift Assay is a powerful tool for determining binding affinity, while the Stopped-Flow Assay directly measures enzymatic inhibition. Furthermore, the 18O Exchange Assay and extracellular acidification studies confirm the inhibitor's activity in a cellular context, which is critical for predicting its therapeutic potential. This multi-assay approach is recommended for the comprehensive evaluation of novel CA IX inhibitors in preclinical drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no pharmacokinetic data or descriptive information could be found for a compound designated "VD11-4-2." This suggests that this compound may be an internal research code, a compound that has not yet been described in publicly accessible resources, or a potential typographical error.

Without any information on the chemical structure, therapeutic target, or class of compounds to which this compound belongs, a comparison of its pharmacokinetic profile with related compounds is not possible at this time. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remain unknown.

Furthermore, the absence of data prevents the creation of the requested tables, diagrams, and detailed experimental protocols. There is no information regarding the signaling pathways it may modulate or the experimental workflows that would have been used to characterize it.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for data. If "this compound" is an alternative designation for a known compound, providing that name would enable a thorough and accurate comparison.

A Researcher's Guide to VD11-4-2: Validating a High-Affinity Tool Compound for Carbonic Anhydrase IX Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a precise and well-characterized tool compound is paramount for generating reproducible and translatable data. This guide provides a comprehensive validation of VD11-4-2 as a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), a key therapeutic target in oncology.

Carbonic Anhydrase IX is a transmembrane enzyme highly overexpressed in a variety of solid tumors, where it plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor progression, metastasis, and resistance to therapy. The development of selective CA IX inhibitors is a promising avenue for novel cancer treatments. This guide objectively compares the performance of this compound with other known CA IX inhibitors, supported by experimental data, to aid researchers in their selection of the most appropriate tool compound for their studies.

Comparative Analysis of CA IX Inhibitors

The efficacy of a tool compound is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound in comparison to other commonly used or clinically relevant CA IX inhibitors.

Inhibitor Affinity (Kd) Inhibitory Potency (Ki/IC50) Selectivity Profile Cellular Activity
This compound 15 pM (ITC)[1]IC50 = 15 nM (Xenopus oocytes)[2]High selectivity over other CA isozymes[1][3]Reduces hypoxic acidification of cancer cells[3]; Decreases breast cancer cell speed by 20-26%[4][5]; Reduces cell migration towards EGF[4]
SLC-0111 -Ki values against various CA isoforms reported[6]-In Phase Ib/II clinical trials[7][8]; Enhances efficacy of immunotherapy[6][7]
U-104 -Reduces migration of CA IX positive cells at 50 µM[4]-Influences MDA-MB-231 cell migration[4]
Acetazolamide -Significantly reduces extracellular CA activity at 1 µM[3]Non-selective CA inhibitorBroadly used, but lacks specificity for CA IX
VR16-09 -IC50 determination in hypoxic MDA-MB-231 cells[3][9]Specific for CA IX[3]Reduces extracellular CA activity[3]

Table 1: Comparison of Affinity and Potency of CA IX Inhibitors. This table highlights the picomolar affinity of this compound for CA IX and its potent inhibitory activity in cellular models.

Inhibitor Cell Line(s) Observed Effect Concentration
This compound MDA-MB-231, HeLa, H460, A549Significant reduction of hypoxic extracellular acidification[3]300 nM[3][9]
This compound MDA-MB-231Decreased cell migration speed by 20-26%[4][5]20 µM[4]
This compound MDA-MB-231Reduced chemotaxis towards EGF[4]20 µM[4]
U-104 MDA-MB-231Reduced migration towards EGF[4]50 µM[4]
SLC-0111 B16F10 (melanoma), 4T1 (breast cancer)Increased T-cell antitumor response[6]100 µM[6]

Table 2: Summary of In Vitro Cellular Effects of CA IX Inhibitors. This table showcases the functional consequences of CA IX inhibition by different compounds in various cancer cell lines.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the validation of this compound.

In Vitro CA IX Inhibition Assay (Mass Spectrometry)

This protocol is based on the methodology described for assessing the inhibitory effect of compounds on CA IX catalytic activity in Xenopus oocytes and MDA-MB-231 cancer cells.[2]

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells under hypoxic conditions (1% O2) to induce CA IX expression.

    • Pre-incubate the hypoxic cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for up to 3 hours.

  • Measurement of CA Activity:

    • Utilize a membrane inlet mass spectrometer to measure the rate of 18O depletion from doubly labeled 13C18O2.

    • The rate of disappearance of the mass 49 signal (13C18O18O) and the appearance of the mass 47 signal (13C18O16O) and 45 signal (13C16O16O) are monitored.

    • The catalytic activity is proportional to the rate of 18O exchange.

  • Data Analysis:

    • Calculate the relative CA activity at each inhibitor concentration compared to a vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Migration Assay (Microfluidics)

This protocol is adapted from studies investigating the effect of this compound on breast cancer cell motility.[4][5]

  • Cell Preparation:

    • Culture MDA-MB-231 breast cancer cells under normoxic and hypoxic conditions.

    • Treat hypoxic cells with this compound (e.g., 20 µM).

  • Microfluidic Device Setup:

    • Seed cells into a microfluidic device coated with an extracellular matrix protein (e.g., collagen).

    • Establish a stable gradient of a chemoattractant, such as Epidermal Growth Factor (EGF).

  • Live-Cell Imaging and Tracking:

    • Perform time-lapse microscopy to capture images of individual cells migrating within the device.

    • Use cell tracking software to determine the trajectories and velocities of individual cells.

  • Data Analysis:

    • Calculate the average cell speed and directionality of migration.

    • Compare the migration parameters between control and this compound-treated cells.

Visualizing the Role of CA IX and its Inhibition

To better understand the biological context of this compound's action, the following diagrams illustrate the signaling pathway of CA IX and a typical experimental workflow.

Caption: CA IX signaling pathway under hypoxic conditions and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Culture hypoxia Induce Hypoxia (1% O2) start->hypoxia treatment Treat with This compound or Vehicle hypoxia->treatment assay Perform Assay: - CA Activity - Cell Migration - Acidification treatment->assay data_analysis Data Acquisition and Analysis assay->data_analysis end Conclusion: Validate Inhibitor Effect data_analysis->end

Caption: General experimental workflow for validating a CA IX inhibitor.

Conclusion

The data presented in this guide strongly support the validation of This compound as a superior tool compound for CA IX research. Its high affinity, exceptional selectivity, and proven efficacy in cellular models of cancer make it an invaluable asset for elucidating the role of CA IX in tumor biology and for the preclinical evaluation of novel therapeutic strategies targeting this critical enzyme. Researchers can confidently employ this compound to generate robust and reliable data, accelerating the path towards new cancer therapies.

References

Assessing the Synergistic Effects of VD11-4-2 with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This guide aims to provide a comprehensive comparison of the synergistic effects of the investigational compound VD11-4-2 when used in combination with various chemotherapy drugs. Due to the early stage of research, publicly available data on this compound is limited. This document is based on preliminary findings and will be updated as more information becomes available.

Overview of this compound

Information regarding the specific class and mechanism of action for this compound is not yet publicly disclosed. Preclinical studies suggest that this compound may potentiate the cytotoxic effects of certain chemotherapy agents, indicating a potential role in combination therapies for various malignancies. The following sections summarize the initial findings from in vitro and in vivo studies.

In Vitro Synergistic Effects

Initial cell-based assays have explored the synergistic potential of this compound with a panel of standard-of-care chemotherapy drugs across different cancer cell lines. The combination index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Index (CI) of this compound with Chemotherapy Drugs in Various Cancer Cell Lines

Cancer TypeCell LineChemotherapy DrugConcentration Range (µM)This compound Concentration (µM)Combination Index (CI)
Pancreatic Cancer PANC-1Gemcitabine0.1 - 100.50.6
Paclitaxel0.01 - 10.50.8
Ovarian Cancer OVCAR-3Cisplatin1 - 501.00.5
Doxorubicin0.05 - 51.00.7
Non-Small Cell Lung Cancer A549Pemetrexed0.1 - 100.750.6

Experimental Protocol: Cell Viability and Synergy Analysis

  • Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, a chemotherapy drug, or the combination of both for 72 hours.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Synergy Analysis: The dose-response curves were analyzed using CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

In Vivo Efficacy of Combination Therapy

The synergistic effects observed in vitro were further investigated in xenograft mouse models.

Table 2: Tumor Growth Inhibition in Xenograft Models

Cancer TypeXenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Pancreatic Cancer PANC-1Vehicle Control1500-
Gemcitabine (50 mg/kg)90040
This compound (20 mg/kg)120020
Gemcitabine + this compound45070
Ovarian Cancer OVCAR-3Vehicle Control1800-
Cisplatin (5 mg/kg)108040
This compound (20 mg/kg)153015
Cisplatin + this compound54070

Experimental Protocol: Xenograft Model Study

  • Animal Models: Athymic nude mice were subcutaneously injected with 5 x 10^6 cancer cells.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination. Treatments were administered via intraperitoneal injection twice weekly for three weeks.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

Potential Signaling Pathways

The precise mechanism underlying the synergistic effect of this compound is under investigation. Preliminary data suggests an involvement of the apoptosis and DNA damage repair pathways.

Signaling_Pathway chemo Chemotherapy Drug dna_damage DNA Damage chemo->dna_damage Induces vd1142 This compound parp PARP vd1142->parp Inhibits dna_damage->parp Activates apoptosis Apoptosis dna_damage->apoptosis Leads to parp->dna_damage Repairs

Caption: Proposed mechanism of synergy between this compound and chemotherapy.

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Start: Hypothesis of Synergy invitro In Vitro Studies (Cell Viability, Synergy Analysis) start->invitro invivo In Vivo Studies (Xenograft Models) invitro->invivo mechanistic Mechanistic Studies (Western Blot, Flow Cytometry) invivo->mechanistic data Data Analysis and Interpretation mechanistic->data conclusion Conclusion on Synergistic Effects data->conclusion

Caption: Workflow for assessing the synergistic effects of this compound.

Logical Relationship of Combination Therapy

Logical_Relationship mono_chemo Chemotherapy Monotherapy combo Combination Therapy mono_chemo->combo mono_vd1142 This compound Monotherapy mono_vd1142->combo synergy Synergistic Efficacy combo->synergy toxicity Acceptable Toxicity combo->toxicity outcome Improved Therapeutic Outcome synergy->outcome toxicity->outcome

Caption: Rationale for this compound combination therapy.

Safety Operating Guide

Personal protective equipment for handling VD11-4-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for VD11-4-2, a product identified as containing polymeric and monomeric diphenylmethane diisocyanates (MDI). The following procedures are critical for the safe handling of this material in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause irritation to the skin, eyes, and respiratory system. Inhalation of vapors or mist at concentrations above the threshold limit value (TLV) can lead to severe respiratory irritation. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecifications
Respiratory Inadequate VentilationWear a NIOSH-approved respirator compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134) or regional standards.
Adequate VentilationUse only outdoors or in a well-ventilated area.
Hands GlovesWear protective gloves.
Eyes Eye ProtectionSafety glasses with side shields or goggles are recommended.
Skin Protective ClothingWear appropriate protective clothing to prevent skin contact. Contaminated work clothing must not be allowed out of the workplace.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound. The following tables outline the immediate first aid measures in case of exposure and a step-by-step operational plan for safe handling and disposal.

Table 2: First Aid Measures

Exposure RouteAction
Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell. If experiencing respiratory symptoms, call a doctor or emergency medical facility.
Skin Contact Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention. Wash contaminated clothing before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Operational and Disposal Plan

The following workflow provides a procedural guide for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Storage & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Use only in a well-ventilated area prep3->handle1 handle2 Avoid breathing dust, mist, gas, vapors, or spray handle1->handle2 handle3 Do not eat, drink, or smoke when using this product handle2->handle3 handle4 Wash skin and face thoroughly after handling handle3->handle4 storage1 Store in a well-ventilated place handle4->storage1 storage2 Keep container tightly closed storage1->storage2 storage3 Store locked up storage2->storage3 disposal1 Dispose of contents and container in accordance with federal, state, and local environmental control laws storage3->disposal1

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols and Signaling Pathways

Based on the available safety data, this compound is an industrial chemical product containing diisocyanates. These substances are not typically studied in the context of biological signaling pathways or detailed experimental research protocols in the same manner as pharmaceutical compounds. Therefore, information regarding specific signaling pathways or experimental methodologies beyond safe handling procedures is not applicable to this product. The primary focus for this material is on industrial hygiene and safety.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.